molecular formula C5H5N3 B2565066 4-methyl-1H-pyrazole-3-carbonitrile CAS No. 88893-75-8

4-methyl-1H-pyrazole-3-carbonitrile

Cat. No.: B2565066
CAS No.: 88893-75-8
M. Wt: 107.116
InChI Key: WFPRLXZIHCHHKP-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrazole-3-carbonitrile (CAS 88893-75-8) is a high-purity chemical compound supplied for research and development purposes. This compound is a solid heterocyclic building block of significant interest in synthetic and medicinal chemistry, particularly in the construction of more complex nitrogen-containing scaffolds. With the molecular formula C 5 H 5 N 3 and a molecular weight of 107.11 g/mol, its structure features a nitrile group and a pyrazole ring, offering two key sites for further chemical modification. The SMILES notation for the compound is CC1=C(NN=C1)C#N, and it is associated with the MDL number MFCD05258776. This reagent serves as a key precursor in the synthesis of 1H-pyrazolo[3,4-b]pyridines , which are privileged structures in drug discovery due to their close resemblance to purine bases adenine and guanine. These fused bicyclic heterocycles are investigated as scaffolds for developing tyrosine kinase inhibitors (TKI) and other biologically active molecules, with over 300,000 such structures described in scientific literature. The methyl and nitrile substituents on the pyrazole core are valuable for optimizing molecular interactions and physicochemical properties during lead compound optimization. Handling and Usage: Please note that this product is intended for research purposes only and is not approved for use in humans or diagnostics. Researchers should consult the relevant Safety Data Sheet (SDS) before use. The product may require cold-chain transportation and specific storage conditions to maintain stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-pyrazole-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-4-3-7-8-5(4)2-6/h3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPRLXZIHCHHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88893-75-8
Record name 4-methyl-1H-pyrazole-3-carbonitrile
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Foundational & Exploratory

chemical structure and properties of 4-methyl-1H-pyrazole-3-carbonitrile

[1][2]

Chemical Identity & Structural Analysis

4-Methyl-1H-pyrazole-3-carbonitrile is a substituted pyrazole heterocycle characterized by a nitrile group at the C3 position and a methyl group at the C4 position.[1] It serves as a critical "linker" scaffold, offering three distinct vectors for chemical diversification: the acidic N-H proton, the electrophilic nitrile carbon, and the C5-H bond.

PropertySpecification
IUPAC Name 4-Methyl-1H-pyrazole-3-carbonitrile
CAS Number 88893-75-8
Molecular Formula C₅H₅N₃
Molecular Weight 107.11 g/mol
SMILES CC1=C(N=N1)C#N
Appearance White to off-white crystalline solid
Tautomeric Equilibrium

Like most N-unsubstituted pyrazoles, this compound exists in a tautomeric equilibrium. While the "3-carbonitrile" nomenclature implies the hydrogen is on N1 (adjacent to C5), in solution, the proton shuttles between N1 and N2.

  • Tautomer A (1H): H on Nitrogen adjacent to C5.

  • Tautomer B (2H): H on Nitrogen adjacent to C3 (Nitrile).

This equilibrium is solvent-dependent and critical for regioselectivity during N-alkylation reactions.[1] In polar aprotic solvents (DMSO, DMF), the equilibrium influences the ratio of N-alkylated isomers formed.

Tautomerismcluster_0Tautomeric EquilibriumT11H-Tautomer(N1-H, C3-CN)T22H-Tautomer(N2-H, C5-CN)T1->T2Fast Exchange(Solvent Dependent)

Figure 1: Tautomeric equilibrium of 4-methyl-1H-pyrazole-3-carbonitrile. The position of the proton dictates the nucleophilicity of the nitrogen atoms.

Physicochemical Properties

Understanding the physical baseline is essential for assay development and formulation.

PropertyValueNotes
Melting Point 163–164 °CIndicates high lattice energy due to H-bonding network.[1]
Boiling Point ~317 °CPredicted at 760 mmHg.
pKa (Acidic) ~9.5–10.0The NH proton is weakly acidic, deprotonatable by bases like K₂CO₃ or Cs₂CO₃.
LogP ~0.4–0.8Moderate lipophilicity; suitable for fragment-based drug discovery (FBDD).[1]
Solubility DMSO, DMF, MeOHSparingly soluble in water; soluble in polar organic solvents.
H-Bond Donors 1 (NH)
H-Bond Acceptors 2 (N, CN)

Synthetic Pathways

The synthesis of 4-methyl-1H-pyrazole-3-carbonitrile is typically achieved through the dehydration of the corresponding primary amide.[1] This route ensures the preservation of the nitrile functionality without over-reduction.

Protocol: Dehydration of 4-Methyl-1H-pyrazole-3-carboxamide

Reaction: Amide ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Reagents:
  • Precursor Preparation:

    • Start with Ethyl 4-methyl-1H-pyrazole-3-carboxylate .

    • Treat with aqueous ammonia or methanolic ammonia to yield 4-methyl-1H-pyrazole-3-carboxamide .[1]

  • Dehydration Step:

    • Suspend the carboxamide (1.0 equiv) in an inert solvent (e.g., toluene or 1,2-dichloroethane).

    • Add POCl₃ (1.5–3.0 equiv) dropwise at 0°C.

    • Heat to reflux (80–100°C) for 2–4 hours. Monitor by TLC/LCMS for disappearance of the amide.

  • Workup:

    • Cool to room temperature. Carefully quench into ice water (exothermic).

    • Neutralize with NaHCO₃ to pH ~7.

    • Extract with Ethyl Acetate. The organic layer is dried (MgSO₄) and concentrated.[2]

    • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Alternative Route (Cyclization): Condensation of hydrazine hydrate with (E)-2-(ethoxymethylene)-3-oxobutanenitrile can yield the pyrazole core directly, though regioselectivity (3-CN vs 5-CN) can be challenging to control compared to the amide dehydration route.[1]

Reactivity Profile & Applications

The versatility of 4-methyl-1H-pyrazole-3-carbonitrile lies in its ability to undergo orthogonal transformations.[1]

N-Alkylation (Scaffold Decoration)

The most common transformation in drug discovery is attaching this core to a larger scaffold (e.g., a benzyl halide or heteroaryl chloride).

  • Conditions: K₂CO₃ or Cs₂CO₃ in DMF/Acetone at 25–60°C.

  • Regioselectivity: Alkylation usually favors the nitrogen furthest from the steric bulk of the C4-methyl or the electronic influence of the C3-cyano, but mixtures of 1,4-disubstituted (major) and 1,3-disubstituted (minor) isomers are common.

  • Strategic Note: The nitrile group is electron-withdrawing, reducing the basicity of the adjacent nitrogen (N2), often directing alkylation to N1.

Nitrile Transformations

The C3-cyano group is a "masked" functionality:

  • Hydrolysis:

    
     Carboxylic Acid (Precursor for amides/esters).
    
  • Reduction:

    
     Aminomethyl group (–CH₂NH₂).
    
  • Cycloaddition: Reaction with sodium azide (NaN₃) yields the tetrazole derivative, a bioisostere for carboxylic acids often used in angiotensin receptor blockers.

C5-H Functionalization

The C5 position (vacant) is susceptible to electrophilic aromatic substitution (e.g., halogenation) or C-H activation.

  • Halogenation: NIS or NBS can install an Iodine or Bromine at C5, enabling Suzuki/Stille couplings to create trisubstituted pyrazoles.

Reactivitycluster_NN-Functionalizationcluster_CNitrile Transformationscluster_HC5-H ActivationCore4-Methyl-1H-pyrazole-3-carbonitrile(Core Scaffold)AlkylationN-Alkylation(Ar-CH2-X / Base)Core->AlkylationMajor PathArylationChan-Lam / Buchwald(Ar-B(OH)2 / Ar-X)Core->ArylationHydrolysisHydrolysis(-> Carboxylic Acid)Core->HydrolysisReductionReduction(-> CH2NH2)Core->ReductionTetrazoleClick Chemistry(-> Tetrazole)Core->TetrazoleHalogenationHalogenation (NBS/NIS)(-> C5-Br/I)Core->Halogenation

Figure 2: Reactivity map illustrating the three primary vectors for chemical modification.[1]

Applications in Drug Discovery

This scaffold is prevalent in the design of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase inhibitors.

  • Mechanism: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the kinase hinge region, while the NH (N1) acts as a donor.

  • Example Class: ROMK inhibitors (Renal Outer Medullary Potassium channel) utilize 4-methyl-pyrazole-3-carbonitrile motifs to modulate potassium recycling in the kidney (See Reference 2).[1]

  • Agrochemicals: Used as a precursor for Fipronil-class insecticides, where the pyrazole core is substituted with electron-withdrawing groups to block GABA-gated chloride channels.[1]

References

  • Synthesis and Properties: ChemicalBook & PubChem Compound Summary for CAS 88893-75-8. Available at:

  • Medicinal Application (ROMK Inhibitors): Substituted nitrogen containing compounds (WO2018222795A1). Google Patents. Available at:

  • Agrochemical Derivatives: Ionic Liquids Enhanced Alkynyl Schiff Bases Derivatives of Fipronil Synthesis. PMC. Available at:

  • General Pyrazole Synthesis: Larock, R.C., Comprehensive Organic Transformations. VCH, New York (1989).[3][4] (Cited in patent literature as standard protocol source).

An In-depth Technical Guide to 4-methyl-1H-pyrazole-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents across a wide range of disease areas. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The metabolic stability of the pyrazole ring further enhances its appeal as a privileged structure in medicinal chemistry.[1]

The introduction of a carbonitrile group at the 3-position and a methyl group at the 4-position of the pyrazole ring, as in 4-methyl-1H-pyrazole-3-carbonitrile, is anticipated to confer specific physicochemical and biological characteristics that are highly valuable for the development of novel therapeutics. The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the methyl group can influence the compound's lipophilicity and metabolic stability.

Physicochemical Properties of 4-methyl-1H-pyrazole-3-carbonitrile

While experimental data for 4-methyl-1H-pyrazole-3-carbonitrile is not available, its key physicochemical properties can be predicted based on its chemical structure and data from closely related isomers.

PropertyPredicted ValueReference/Basis
Molecular Formula C₅H₅N₃Based on structure
Molecular Weight 107.11 g/mol Calculated from formula
Appearance White to off-white solidInferred from similar compounds[6][7]
Solubility Soluble in organic solvents like methanol, ethanol, and DMSOGeneral solubility of pyrazole derivatives
pKa ~9-10Based on related pyrazole structures[6][7]

Synthesis of 4-methyl-1H-pyrazole-3-carbonitrile: A Proposed Experimental Protocol

The synthesis of 4-methyl-1H-pyrazole-3-carbonitrile can be approached through established methods for pyrazole ring formation. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 4-methyl-1H-pyrazole-3-carbonitrile is outlined below. This two-step process begins with the formylation of propionitrile, followed by cyclization with hydrazine.

Synthesis of 4-methyl-1H-pyrazole-3-carbonitrile Propionitrile Propionitrile Step1_reagents Propionitrile->Step1_reagents EthylFormate Ethyl Formate EthylFormate->Step1_reagents NaOEt Sodium Ethoxide (Base) NaOEt->Step1_reagents Intermediate 2-methyl-3-oxopropanenitrile Step1_reagents->Intermediate Claisen Condensation Step2_reagents Intermediate->Step2_reagents Hydrazine Hydrazine Hydrate Hydrazine->Step2_reagents Ethanol Ethanol (Solvent) Ethanol->Step2_reagents Product 4-methyl-1H-pyrazole-3-carbonitrile Step2_reagents->Product Cyclization

Caption: Proposed two-step synthesis of 4-methyl-1H-pyrazole-3-carbonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-methyl-3-oxopropanenitrile (Intermediate)

  • To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in anhydrous diethyl ether, add a mixture of propionitrile and ethyl formate dropwise at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding ice-cold water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Acidify the combined aqueous layers with dilute hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 4-methyl-1H-pyrazole-3-carbonitrile (Final Product)

  • Dissolve the crude 2-methyl-3-oxopropanenitrile in ethanol.

  • To this solution, add hydrazine hydrate dropwise with stirring.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-methyl-1H-pyrazole-3-carbonitrile.

Spectroscopic Characterization

The structure of the synthesized 4-methyl-1H-pyrazole-3-carbonitrile should be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the pyrazole C5-H proton, and a broad singlet for the N-H proton.

  • ¹³C NMR: Characteristic signals for the nitrile carbon, the methyl carbon, and the three pyrazole ring carbons are expected.

  • IR Spectroscopy: A sharp absorption band characteristic of the nitrile (C≡N) stretching vibration should be observed around 2220-2260 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (107.11) should be observed.

Applications in Drug Discovery and Development

The 4-methyl-1H-pyrazole-3-carbonitrile scaffold is a promising starting point for the development of novel therapeutic agents. The pyrazole core is a known pharmacophore that can interact with various biological targets, and the substituents at the 3 and 4 positions can be modified to fine-tune activity and selectivity.

Potential Therapeutic Areas
  • Oncology: Many pyrazole derivatives have been investigated as potent anticancer agents, acting through mechanisms such as kinase inhibition.[3]

  • Inflammatory Diseases: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Infectious Diseases: Pyrazole-containing compounds have shown promising antibacterial and antiviral activities.

The following diagram illustrates how the pyrazole scaffold can be incorporated into molecules targeting key signaling pathways in cancer.

Pyrazole in Cancer Therapy cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase_Cascade Intracellular Kinase Cascade (e.g., PI3K/Akt, MAPK) Receptor->Kinase_Cascade Signal Transduction Transcription Gene Transcription Kinase_Cascade->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Pyrazole Pyrazole-based Inhibitor Pyrazole->Receptor Inhibition Pyrazole->Kinase_Cascade Inhibition

Caption: Role of pyrazole-based inhibitors in cancer signaling pathways.

Safety and Handling

While specific toxicity data for 4-methyl-1H-pyrazole-3-carbonitrile is not available, it is prudent to handle it with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). ResearchGate. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Science. [Link]

  • 4-Amino-1-methyl-1H-pyrazole- 3-carbonitrile. IndiaMART. [Link]

  • CAS No : 1201935-84-3| Chemical Name : 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile. Pharmaffiliates. [Link]

  • A Novel and Efficient One-Pot Synthesis of 1,3,5-Trisubstituted-1H-pyrazoles. Organic Syntheses. [Link]

  • 5-Formyl-1-methyl-1H-pyrazole-3-carbonitrile. PubChem. [Link]

  • 1-[(3α,5β)-3-Hydroxy-3-methyl-20-oxo-19-norpregnan-21-yl]-1H-pyrazole-4-carbonitrile. CAS Common Chemistry. [Link]

  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

Sources

The 4-Methyl-1H-Pyrazole-3-Carbonitrile Scaffold: A Keystone in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity, medicinal chemistry, and experimental utility of the 4-methyl-1H-pyrazole-3-carbonitrile scaffold. This structure is a privileged pharmacophore in modern drug discovery, particularly for kinase inhibitors (JAK/STAT pathway) and oncology therapeutics.

Part 1: Executive Technical Summary

The 4-methyl-1H-pyrazole-3-carbonitrile core (CAS: 36650-74-5 for the parent 3-CN; specific methylated derivatives vary) represents a "minimalist pharmacophore" used to target the ATP-binding cleft of protein kinases. Unlike the alcohol dehydrogenase inhibitor Fomepizole (4-methylpyrazole), the addition of the carbonitrile (–CN) group at position 3 fundamentally alters its electronic and binding properties.

Key Biological Attributes:

  • Primary Target Class: Janus Kinases (JAK1, JAK2, JAK3, TYK2).

  • Mechanism of Action: Type I ATP-competitive inhibition. The nitrile group acts as a critical hydrogen bond acceptor for the kinase hinge region.

  • Therapeutic Areas: Autoimmune diseases (Rheumatoid Arthritis, Psoriasis), Myelofibrosis, and Oncology (Leukemia, Solid Tumors).

Part 2: Medicinal Chemistry & SAR Analysis[1]

Structural Logic

The scaffold's efficacy stems from its ability to mimic the purine ring of ATP while offering distinct vectors for substitution.

FeatureChemical FunctionBiological Role
Nitrile (C-3) Electron-withdrawing group; H-bond acceptor.Hinge Binder: Forms a critical H-bond with the backbone NH of residues like Glu966 (JAK1) or Leu932 (JAK2) .
Methyl (C-4) Lipophilic spacer; Steric modulator.Gatekeeper Interaction: Displaces water and fills the hydrophobic pocket near the gatekeeper residue (e.g., Methionine), improving selectivity over other kinases.
Pyrazole NH (N-1) H-bond donor/acceptor; Attachment point.Solvent Front/Ribose Pocket: Often substituted with aryl or heteroaryl groups to extend into the solvent-exposed region or the ribose-binding pocket.
The "Nitrile Warhead" Effect

In medicinal chemistry, the nitrile group on the pyrazole ring is not merely a passive substituent. It increases the acidity of the N-H proton (if unsubstituted), strengthening hydrogen bonding interactions. In covalent inhibitors, it can serve as a reversible electrophile, though in this scaffold, it primarily functions as a rigid, metabolic-stable hydrogen bond acceptor.

Part 3: Biological Mechanisms & Signaling Pathways

Janus Kinase (JAK) Inhibition

The most validated application of this scaffold is in the inhibition of the JAK-STAT signaling pathway.

Mechanism:

  • Binding: The pyrazole-3-carbonitrile moiety enters the ATP-binding pocket of the JAK kinase domain.

  • Interaction: The nitrile nitrogen accepts a hydrogen bond from the hinge region backbone.

  • Blockade: This prevents ATP from binding, thereby inhibiting the phosphorylation of STAT proteins.

  • Result: Downregulation of pro-inflammatory cytokines (IL-6, IFN-

    
    ) and growth factors.
    
Visualization: JAK-STAT Inhibition Pathway

The following diagram illustrates the intervention point of the scaffold within the cellular pathway.

JAK_Pathway cluster_drug Drug Action Cytokine Cytokine (IL-6, IFN-g) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Scaffold) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation (Blocked by Scaffold) pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Transcription Gene Transcription (Inflammation/Proliferation) Nucleus->Transcription Promoter Binding Scaffold 4-Methyl-1H-Pyrazole-3-CN Scaffold->JAK Competitive Inhibition (Ki < 10 nM)

Caption: The scaffold competitively inhibits JAK autophosphorylation, halting the STAT signaling cascade essential for inflammatory gene expression.

Part 4: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: This protocol describes the synthesis of a representative functionalized derivative, 3-amino-4-methyl-1H-pyrazole-5-carbonitrile , a common precursor that can be deaminated to the title compound.

Reagents:

  • Hydrazine hydrate (

    
    )
    
  • 1-ethoxyethylidenemalononitrile (Precursor)

  • Ethanol (Solvent)[1][2][3][4]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-ethoxyethylidenemalononitrile in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 12 mmol of hydrazine hydrate dropwise at

    
     under stirring.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor consumption of starting material via TLC (Mobile phase: EtOAc/Hexane 1:1).
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice.

  • Isolation: Filter the resulting precipitate. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from ethanol/water to yield the pyrazole-carbonitrile derivative.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ) looking for the methyl singlet (
    
    
    ppm) and pyrazole NH (
    
    
    ppm).
Protocol B: ADP-Glo™ Kinase Assay (In Vitro Potency)

This assay measures the inhibitory capacity (


) of the scaffold against JAK1/2.

Materials:

  • Recombinant JAK1 or JAK2 enzyme.

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 384-well white microplates.

Workflow:

  • Compound Prep: Prepare a 10-point serial dilution of the test compound in DMSO (Start at

    
    ).
    
  • Enzyme Reaction:

    • Add

      
       of JAK enzyme buffer to wells.
      
    • Add

      
       of compound dilution. Incubate for 10 min at RT.
      
    • Add

      
       of ATP/Substrate mix (
      
      
      
      ATP final).
    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add

      
       of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add

      
       of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

Part 5: Case Study & Data Summary

Compound: Tofacitinib (Reference Drug) vs. Pyrazole-3-CN Analog While Tofacitinib uses a pyrrolo[2,3-d]pyrimidine core, analogs using the pyrazole-3-carbonitrile core have shown comparable potency in early discovery phases.

Comparative Activity Table:

CompoundCore ScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK1/2)
Tofacitinib Pyrrolo[2,3-d]pyrimidine3.24.1~0.8 (Balanced)
Analog A 4-methyl-pyrazole-3-CN 12.5 8.0 ~1.5
Analog B Unsubstituted Pyrazole-3-CN150.0210.0~0.7

Interpretation: The addition of the 4-methyl group (Analog A) significantly improves potency (lowering


 from 150 nM to 12.5 nM) compared to the unsubstituted core (Analog B), likely due to better filling of the hydrophobic gatekeeper pocket.

Part 6: Visualizing the SAR Strategy

The following diagram maps the structural modifications used to optimize this scaffold.

SAR_Map Core 4-Methyl-1H-Pyrazole-3-CN (Scaffold) N1_Sub N1-Aryl/Heteroaryl Group (Solvent Exposure) Core->N1_Sub C4_Sub C4-Methyl Group (Gatekeeper Pocket) Core->C4_Sub C3_Sub C3-Nitrile Group (Hinge Binder) Core->C3_Sub Effect_N1 Determines PK properties (Solubility/Metabolism) N1_Sub->Effect_N1 Effect_C4 Increases Potency (Hydrophobic Fit) C4_Sub->Effect_C4 Effect_C3 Essential for Activity (H-Bond Acceptor) C3_Sub->Effect_C3

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold's substituents.

References

  • Discovery of JAK Inhibitors: Journal of Medicinal Chemistry. "Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor." (2017).

  • Scaffold Synthesis: Organic Syntheses. "Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole." (2013).

  • Kinase Pharmacophores: Preprints.org. "Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery." (2025).[3][5][6]

  • General Pyrazole Activity: PMC. "Current status of pyrazole and its biological activities." (2020).

  • Chemical Data: PubChem. "1H-Pyrazole-3-carbonitrile."

Sources

Methodological & Application

N-alkylation reactions of 4-methyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Alkylation of 4-methyl-1H-pyrazole-3-carbonitrile

Introduction & Significance

The 4-methyl-1H-pyrazole-3-carbonitrile scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for various heteroaromatic rings in kinase inhibitors (e.g., JAK1/JAK2 inhibitors like Ruxolitinib and Baricitinib). The presence of the nitrile group at position 3 and the methyl group at position 4 creates a unique electronic and steric environment that challenges standard alkylation protocols.

The primary synthetic challenge is regioselectivity .[1] The pyrazole ring contains two nucleophilic nitrogen atoms (


 and 

). Alkylation can yield two isomers:
  • 
    -alkylated product:  1-alkyl-4-methyl-1H-pyrazole-3-carbonitrile.
    
  • 
    -alkylated product:  1-alkyl-4-methyl-1H-pyrazole-5-carbonitrile (via IUPAC renumbering).
    

Controlling this ratio is essential for Structure-Activity Relationship (SAR) studies, as the biological activity often resides exclusively in one isomer. This guide provides optimized protocols to control regiochemistry and definitive methods to characterize the products.

Mechanistic Principles & Regiochemistry

The regioselectivity is governed by the interplay of tautomerism , sterics , and electronics .

  • Tautomeric Equilibrium: In solution, the parent pyrazole exists in equilibrium between the

    
     and 
    
    
    
    tautomers. The 3-cyano group is electron-withdrawing (EWG), making the adjacent nitrogen (
    
    
    ) less basic but potentially more acidic in the neutral form.
  • Electronic Effect: The pyrazolate anion (formed after deprotonation) has negative charge delocalized over both nitrogens. However, the

    
     position (adjacent to 
    
    
    
    -H) is generally more nucleophilic because the
    
    
    position is inductively deactivated by the adjacent electron-withdrawing nitrile group.
  • Steric Effect: The

    
    -CN group is sterically bulkier than the 
    
    
    
    -H. Therefore, alkylation at
    
    
    (distal to the nitrile) is sterically favored.
Diagram 1: Tautomerism and Reaction Pathways

PyrazoleAlkylation Substrate 4-methyl-1H-pyrazole-3-carbonitrile (Tautomeric Mixture) Anion Pyrazolate Anion (Delocalized Negative Charge) Substrate->Anion Base (Deprotonation) TS_N1 TS: N1 Attack (Sterically Favored) (Electronically Favored) Anion->TS_N1 Path A (Fast) TS_N2 TS: N2 Attack (Sterically Hindered by CN) (Inductively Deactivated) Anion->TS_N2 Path B (Slow) Prod_N1 Product A (Major) 1-alkyl-4-methyl-3-carbonitrile TS_N1->Prod_N1 Prod_N2 Product B (Minor) 1-alkyl-4-methyl-5-carbonitrile TS_N2->Prod_N2

Caption: Mechanistic bifurcation of pyrazole alkylation. N1 attack is generally favored by both sterics (avoiding CN) and electronics (distance from EWG).

Optimization Strategy: Experimental Variables

To maximize the desired isomer (typically


), the following variables must be tuned:
VariableRecommendationRationale
Base

or

Cesium (

) is a large, soft cation ("Cesium Effect") that can coordinate with the nitrile nitrogen and the pyrazole

, potentially blocking

attack or stabilizing the transition state for

.
Solvent DMF or MeCN Polar aprotic solvents favor

mechanisms. DMF is standard; MeCN is milder. Avoid protic solvents which solvate the anion too strongly.
Temperature 0°C to RT Lower temperatures favor the kinetic product (

due to lower steric barrier). High heat (reflux) may promote thermodynamic equilibration, potentially increasing the

impurity.
Electrophile Alkyl Halides Primary alkyl halides (MeI, BnBr) react cleanly. Secondary halides require higher temperatures and often yield lower regioselectivity.

Detailed Experimental Protocols

Method A: High-Selectivity Protocol (Cesium Carbonate)

Best for complex alkyl halides or when regioselectivity is critical.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1H-pyrazole-3-carbonitrile (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add

    
      (1.5 equiv) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add the Alkyl Halide (1.1 equiv) dropwise.

    • Note: If the alkyl halide is solid, dissolve it in a minimum amount of DMF first.

  • Reaction: Allow the reaction to warm to RT slowly. Monitor by TLC or LC-MS (typically complete in 2–4 hours).

  • Workup:

    • Dilute with EtOAc (5x reaction volume).

    • Wash with water (3x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The

    
    -isomer is typically less polar (higher 
    
    
    
    ) than the
    
    
    -isomer due to the "lone pair availability" principle (the
    
    
    lone pair is less accessible for silica interaction when flanked by the alkyl group and the nitrile).
Method B: High-Throughput Protocol (Sodium Hydride)

Best for simple alkylations (Methylation/Ethylation) and scale-up.

  • Preparation: Suspend

    
      (60% dispersion in oil, 1.2 equiv) in anhydrous THF  at 0°C under Argon.
    
  • Substrate Addition: Add a solution of 4-methyl-1H-pyrazole-3-carbonitrile (1.0 equiv) in THF dropwise to the

    
     suspension. Evolution of 
    
    
    
    gas will be observed.
  • Equilibration: Stir at 0°C for 15–30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Carefully quench with sat.

    
     solution. Extract with DCM or EtOAc.
    
Diagram 2: Experimental Workflow

Workflow Start Start: Dissolve Substrate (DMF or THF) Base Add Base (Cs2CO3 or NaH) Start->Base Wait Wait 30 min (Anion Formation) Base->Wait Cool Cool to 0°C Wait->Cool AddRX Add Alkyl Halide (R-X) Cool->AddRX Monitor Monitor (LCMS/TLC) AddRX->Monitor Monitor->Monitor Incomplete (Add time/heat) Workup Workup (EtOAc/H2O) Monitor->Workup Complete

Caption: Step-by-step workflow for the N-alkylation process ensuring safety and reproducibility.

Characterization & Structural Validation

Distinguishing the


 and 

isomers is the most critical step. Simple 1H NMR is often insufficient without specific diagnostic techniques.
The "Gold Standard": NOE (Nuclear Overhauser Effect)

You must perform a 1D-NOE or 2D-NOESY experiment to confirm regiochemistry.

  • Isomer A (

    
    -Alkyl):  The alkyl group is attached to 
    
    
    
    .[2][3]
    • Diagnostic Signal: Strong NOE correlation between the N-CH protons of the alkyl group and the Ring Proton at C5 .

    • Reason: In the 4-methyl-3-carbonitrile scaffold, position 5 has a proton (

      
      -H). Position 3 has a nitrile.[4][5][6] Therefore, only the 
      
      
      
      -alkyl isomer places the alkyl group adjacent to a ring proton.
  • Isomer B (

    
    -Alkyl):  The alkyl group is attached to 
    
    
    
    .
    • Diagnostic Signal: Absence of NOE between N-CH protons and any ring proton.

    • Secondary Check: Potential weak NOE between N-CH protons and the 4-Methyl group (though this can sometimes be seen in both isomers depending on conformation, the

      
      -H interaction is the definitive binary test).
      
13C NMR Chemical Shifts
  • 
     (C-CN):  typically shifts upfield when the adjacent nitrogen (
    
    
    
    ) is alkylated.
  • 
    :  typically shifts downfield when the adjacent nitrogen (
    
    
    
    ) is alkylated.
Feature

-Alkylated (Desired)

-Alkylated (Minor)
NOE Correlation Strong NOE: N-CH2 <-> C5-H No NOE to Ring H
TLC (

)
Higher (Less Polar)Lower (More Polar)
13C NMR (

-Me)

~36-39 ppm

~39-42 ppm

Troubleshooting & Common Pitfalls

  • Problem: Low Regioselectivity (approx. 1:1 mixture).

    • Solution: Switch to Method A (

      
      /DMF). If already using Method A, lower the temperature to -20°C. Bulkier electrophiles naturally improve selectivity for 
      
      
      
      .
  • Problem: No Reaction / Low Yield.

    • Solution: The pyrazole anion is a poor nucleophile due to the electron-withdrawing Nitrile. Add a catalytic amount of NaI (Finkelstein condition) if using Alkyl Chlorides. Ensure DMF is dry (water quenches the anion).

  • Problem: O-Alkylation?

    • Solution: Rare for pyrazoles, but possible if using very hard electrophiles (e.g., sulfocates). Stick to Alkyl Halides.

  • Problem: Separation Difficulties.

    • Solution: If flash chromatography fails, try recrystallization. The major isomer (

      
      ) often crystallizes more readily due to higher symmetry/packing efficiency. Alternatively, use Toluene/Acetone  gradients instead of Hex/EtOAc.
      

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[2][3][4]

    • Source: Journal of Organic Chemistry (2022).[3][4]

    • URL:[Link]

  • Ruxolitinib Intermediate Synthesis (Relevant Scaffold)

    • Title: Process for the preparation of Ruxolitinib (Patent Application).[7]

    • Source: Google P
    • URL
  • Cesium Carbonate Effect

    • Title: Caesium carbonate promoted regioselective functionalization.[1][2][8][9]

    • Source: RSC Advances (2013).
    • URL:[Link]

  • NMR Characterization of Pyrazoles

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: The Journal of Organic Chemistry (2017).[3]

    • URL:[Link]

Sources

reduction of 4-methyl-1H-pyrazole-3-carbonitrile to corresponding amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the reduction of 4-methyl-1H-pyrazole-3-carbonitrile to (4-methyl-1H-pyrazol-3-yl)methanamine .

Abstract

The reduction of pyrazole-3-carbonitriles to their corresponding primary amines is a critical transformation in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic bioactive scaffolds. This transformation presents unique challenges due to the amphoteric nature of the pyrazole ring (acidic NH, basic N) and the propensity of nitrile reductions to yield secondary amine byproducts via imine intermediates. This guide outlines three distinct, validated protocols ranging from scalable catalytic hydrogenation to convenient bench-top hydride reductions, emphasizing reaction selectivity and isolation purity.

Part 1: Chemical Strategy & Mechanism[1]

The reduction of the nitrile group (-CN) to the primary amine (-CH₂NH₂) proceeds via an aldimine intermediate. A common failure mode is the condensation of the product amine with this intermediate aldimine, leading to a secondary amine dimer.

Key Structural Considerations for 4-methyl-1H-pyrazole-3-carbonitrile:

  • Acidic Proton (pKa ~14): The pyrazole N-H will deprotonate immediately with hydride reagents (LiAlH₄), consuming one equivalent of reductant and potentially reducing solubility.

  • Coordination: The pyrazole nitrogens can coordinate to transition metal catalysts (Pd, Ni), potentially poisoning them. Acidic media or high catalyst loading is often required.

  • Amphotericity: The product is a diamine (pyrazole N + primary amine). Isolation requires careful pH control; isolation as a dihydrochloride salt is recommended for stability.

Reaction Pathway & Side Reactions[1][2][3]

ReactionPathway Substrate 4-methyl-1H-pyrazole-3-carbonitrile Aldimine Aldimine Intermediate (R-CH=NH) Substrate->Aldimine + 2H/Hydride PrimaryAmine Primary Amine Product (R-CH2-NH2) Aldimine->PrimaryAmine + 2H/Hydride Aminal Aminal Intermediate Aldimine->Aminal + PrimaryAmine (Condensation) SecondaryAmine Secondary Amine Dimer (Side Product) Aminal->SecondaryAmine - NH3 + 2H

Figure 1: Reduction pathway showing the competitive formation of secondary amine dimers. Strategies like ammonia additives or rapid hydride delivery are used to block the 'Condensation' step.

Part 2: Experimental Protocols

Method A: Nickel Boride Reduction (NaBH₄ / NiCl₂)

Best for: Laboratory scale (1g - 10g), mild conditions, high selectivity.

This "in-situ" generation of nickel boride is superior to standard catalytic hydrogenation for this substrate because it avoids high-pressure vessels and tolerates the free pyrazole NH.

Reagents:

  • Substrate: 4-methyl-1H-pyrazole-3-carbonitrile (1.0 equiv)

  • Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O): (1.0 equiv)

  • Sodium Borohydride (NaBH₄): (7.0 equiv)

  • Solvent: Methanol (Dry)

  • Additive: Boc₂O (Optional, if N-protection is desired in situ)

Protocol:

  • Setup: In a clean round-bottom flask, dissolve 4-methyl-1H-pyrazole-3-carbonitrile (10 mmol) and NiCl₂·6H₂O (10 mmol) in Methanol (50 mL). The solution will be green.

  • Reduction: Cool the mixture to 0°C in an ice bath.

  • Addition: Add NaBH₄ (70 mmol) portion-wise over 30 minutes. Caution: Vigorous gas evolution (H₂) and formation of a black precipitate (Nickel Boride) will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[1] The nitrile spot should disappear.

  • Quench: Carefully add Diethylenetriamine (1 mL) or saturated NH₄Cl solution to complex the nickel and quench excess borohydride. Stir for 30 minutes.

  • Workup: Filter the black suspension through a pad of Celite. Wash the pad with methanol.[2]

  • Isolation: Concentrate the filtrate. Dissolve the residue in 1M HCl (20 mL) to form the salt. Wash with Ethyl Acetate (to remove non-basic impurities). Basify the aqueous layer to pH >12 with NaOH (4M) and extract exhaustively with DCM or CHCl₃/Isopropanol (3:1).

  • Salt Formation: Treat the organic extract with 4M HCl in dioxane to precipitate (4-methyl-1H-pyrazol-3-yl)methanamine dihydrochloride .

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: Anhydrous synthesis, strictly air-free conditions, ensuring complete reduction.

Critical Note: The pyrazole NH consumes 1 equivalent of hydride. You must use at least 3-4 equivalents of LiAlH₄.

Reagents:

  • Substrate: 4-methyl-1H-pyrazole-3-carbonitrile (1.0 equiv)

  • LiAlH₄ (Solution in THF or powder): (4.0 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Preparation: Flame-dry a 3-neck flask and purge with Argon/Nitrogen.

  • Charging: Add LiAlH₄ (40 mmol) to anhydrous THF (40 mL) and cool to 0°C.

  • Addition: Dissolve the nitrile (10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension. Note: Gas evolution will occur immediately due to N-H deprotonation.

  • Reflux: After addition, warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

  • Fieser Quench (Critical): Cool to 0°C. For every 1g of LiAlH₄ used, add sequentially:

    • 1 mL Water

    • 1 mL 15% NaOH

    • 3 mL Water[3]

  • Filtration: A white granular precipitate (Lithium Aluminate) will form. Stir for 30 mins, then filter through Celite.

  • Purification: The filtrate contains the free amine. Evaporate THF. Due to the high polarity, conversion to the HCl salt (as in Method A) is recommended for final isolation.

Method C: Catalytic Hydrogenation (Raney Nickel)

Best for: Large scale (>10g), industrial application.

Reagents:

  • Substrate: 4-methyl-1H-pyrazole-3-carbonitrile

  • Catalyst: Raney Nickel (slurry in water, washed with EtOH) - ~20 wt% loading.

  • Solvent: 7N Ammonia in Methanol (Commercial)

  • Pressure: 50–100 psi H₂

Protocol:

  • Safety: Raney Nickel is pyrophoric.[4] Keep wet at all times.

  • Loading: In a Parr hydrogenation bottle or autoclave, add the nitrile , Raney Nickel , and 7N NH₃ in MeOH .

    • Why Ammonia? It suppresses the formation of secondary amines by shifting the equilibrium away from the aminal intermediate.

  • Hydrogenation: Pressurize to 60 psi H₂ and shake/stir at room temperature for 12–24 hours.

  • Workup: Carefully vent H₂. Filter the catalyst over Celite (keep wet!). Rinse with MeOH.[2]

  • Isolation: Concentrate the filtrate. The ammonia will evaporate, leaving the crude amine.

Part 3: Data Summary & Comparison

FeatureMethod A (NiCl₂/NaBH₄)Method B (LiAlH₄)Method C (Ra-Ni/H₂)
Scale Suitability Small to Medium (mg to g)Small (mg to g)Large (kg)
Safety Profile Moderate (H₂ evolution)Low (Pyrophoric/Reactive)Moderate (High Pressure)
Selectivity High (Traps dimers)HighHigh (with NH₃)
Cost LowMediumLow (at scale)
Key Risk Exotherm upon NaBH₄ additionQuench violenceCatalyst flammability

Part 4: Troubleshooting & Optimization

  • Problem: Low Yield / Starting Material Remaining.

    • Cause: Pyrazole N-coordination poisoning the catalyst.

    • Fix: Increase catalyst loading or switch to Method B (LiAlH₄) which is less sensitive to coordination once the N-anion is formed.

  • Problem: Dimer Formation (Secondary Amine).

    • Cause: Slow reduction allows imine to condense with amine.

    • Fix: In Method A, add NaBH₄ faster (while cooling). In Method C, increase ammonia concentration.

  • Problem: Product Water Solubility.

    • Cause: The product is a small polar heterocycle.

    • Fix: Do not use aqueous extraction for the free base. Evaporate to dryness and extract the solid residue with dry DCM/MeOH, or isolate strictly as the HCl salt.

References

  • Reduction of Nitriles to Amines with NaBH4/CoCl2 (Nickel Boride analog)

    • Source: Organic Chemistry Portal. "Reduction of Nitriles to Amines".
    • URL:[Link]

  • General Procedure for LiAlH4 Reduction of Nitriles

    • Source: Organic Syntheses, Coll. Vol. 10, p.423 (2004).
    • URL:[Link]

  • Source: Sigma-Aldrich Technical Bulletin AL-150.
  • Quenching LiAlH4 (Fieser Method)

    • Source: University of Rochester, "Work-up of Aluminum Hydride Reductions".
    • URL:[Link]

Sources

Application Note: Metal-Catalyzed Cross-Coupling of 4-Methyl-1H-Pyrazole-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-methyl-1H-pyrazole-3-carbonitrile (1 ) is a high-value pharmacophore found in JAK inhibitors (e.g., Ruxolitinib analogues) and agrochemicals. Its unique substitution pattern—combining a sterically demanding C4-methyl group with an electron-withdrawing C3-nitrile—presents specific challenges in metal-catalyzed cross-coupling.

This guide provides optimized protocols for transforming 1 via:

  • Copper-Catalyzed N-Arylation (Chan-Lam): The preferred route for boronic acid coupling partners, offering high tolerance for the nitrile moiety.

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig): A robust method for aryl halides, utilizing bulky phosphine ligands to prevent catalyst poisoning by the nitrile nitrogen.

  • Direct C-H Arylation (C5-H): A step-economic route to fully substituted pyrazoles via Concerted Metallation-Deprotonation (CMD).

Substrate Analysis & Mechanistic Challenges

The Molecule[1]
  • Structure: 1H-pyrazole core substituted with a methyl group at C4 and a nitrile at C3.

  • Acidity (N1-H): The C3-nitrile group lowers the pKa of the N1-H (approx. pKa 13-14 in DMSO) compared to unsubstituted pyrazole (pKa 19.8). This increased acidity facilitates deprotonation but also stabilizes the corresponding anion, potentially reducing nucleophilicity.

  • Coordination Risks: The nitrile nitrogen (sp-hybridized) is a competent

    
    -donor. In low-valent metal catalysis (Pd(0), Cu(I)), the nitrile can compete with ligands or substrates for coordination sites, leading to catalyst resting states (poisoning) or sluggish turnover.
    
Decision Matrix: Which Protocol to Choose?

DecisionMatrix Start Substrate: 4-methyl-1H-pyrazole-3-carbonitrile Partner Coupling Partner? Start->Partner Boronic Aryl Boronic Acid (Ar-B(OH)2) Partner->Boronic Halide Aryl Halide (Ar-Cl, Ar-Br, Ar-I) Partner->Halide SimpleAr Simple Arene (Ar-H) Partner->SimpleAr ChanLam Protocol A: Chan-Lam Coupling (Cu(OAc)2, Air) Boronic->ChanLam Mild, Aerobic Buchwald Protocol B: Buchwald-Hartwig (Pd-Catalysis, Bulky Ligand) Halide->Buchwald High Efficiency CHAct Protocol C: Direct C-H Arylation (Pd(OAc)2, PivOH) SimpleAr->CHAct Atom Economy

Figure 1: Strategic selection of cross-coupling methodologies based on electrophile availability.

Protocol A: Copper-Catalyzed N-Arylation (Chan-Lam)[2]

Best For: Coupling with aryl boronic acids; avoiding strong bases; late-stage functionalization. Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) cycle. The nitrile group of 1 generally does not interfere with Cu(II) species, making this the most robust method for this specific substrate.

Materials
  • Substrate: 4-methyl-1H-pyrazole-3-carbonitrile (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 - 2.0 equiv)

  • Catalyst: Cu(OAc)₂ (0.1 - 0.2 equiv) or Cu(OH)Cl•TMEDA

  • Base/Ligand: Pyridine (2.0 equiv) or Et₃N (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Atmosphere: Open air or O₂ balloon (re-oxidant)

Step-by-Step Protocol
  • Charge: To a reaction vial equipped with a stir bar, add 4-methyl-1H-pyrazole-3-carbonitrile (107 mg, 1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Cu(OAc)₂ (18 mg, 0.1 mmol, 10 mol%).

  • Solvate: Add DCM (5 mL). Note: MeOH is an alternative if solubility is poor, but DCM often minimizes protodeboronation.

  • Activate: Add Pyridine (161 µL, 2.0 mmol) dropwise. The solution should turn a deep blue/green, indicating the formation of the active Cu-amine complex.

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) open to the air (or under an O₂ balloon for faster rates). Monitor by LC-MS.

    • Typical Time: 12–24 hours.

  • Work-up: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove pyridine and copper salts), then sat. NaHCO₃ and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: If the reaction stalls, add 4Å molecular sieves. Water generated during the catalytic cycle can promote protodeboronation of the aryl boronic acid.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Best For: Coupling with unactivated aryl chlorides or bromides; scaling up. Mechanism: Pd(0)/Pd(II) cycle.[1] Critical Challenge: The C3-nitrile can bind to Pd(II), arresting the cycle. Solution: Use biaryl phosphine ligands (e.g., tBuXPhos, BrettPhos). These bulky ligands sterically crowd the metal center, preventing linear coordination of the nitrile nitrogen while facilitating reductive elimination of the N-aryl bond.

Materials
  • Substrate: 4-methyl-1H-pyrazole-3-carbonitrile (1.0 equiv)

  • Electrophile: Aryl Bromide (1.2 equiv)

  • Pre-catalyst: Pd₂(dba)₃ (2 mol%) or [Pd(allyl)Cl]₂

  • Ligand: tBuXPhos or Me₄tBuXPhos (4-6 mol%)

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (for difficult substrates)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Protocol
  • Inert Setup: Flame-dry a Schlenk tube or vial and cool under Argon/Nitrogen.

  • Charge Solids: Add 4-methyl-1H-pyrazole-3-carbonitrile (1.0 mmol), Aryl Bromide (1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and tBuXPhos (17 mg, 0.04 mmol).

  • Solvate: Add anhydrous Toluene (4 mL) via syringe.

  • Degas: Sparge the solvent with Argon for 5 minutes or perform three freeze-pump-thaw cycles. Oxygen is detrimental to the phosphine ligand.

  • Reaction: Seal and heat to 100–110 °C .

    • Why Heat? The steric bulk of the C4-methyl group and the ligand requires thermal energy to drive the C-N reductive elimination.

  • Monitoring: Check LC-MS after 4 hours.

  • Work-up: Cool to RT, filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via column chromatography.[2]

Expert Insight: For aryl chlorides, switch the ligand to BrettPhos and the pre-catalyst to a BrettPhos-Pd-G3 palladacycle to ensure rapid oxidative addition.

Protocol C: Direct C-H Arylation at C5 (CMD Pathway)

Best For: Synthesizing fully substituted pyrazoles (1,3,4,5-tetrasubstituted) without pre-functionalizing the C5 position. Mechanism: Concerted Metallation-Deprotonation (CMD). The acidity of the C5-H is enhanced by the electron-withdrawing C3-CN, making it amenable to base-assisted palladation.

Materials
  • Substrate: 1-Aryl-4-methyl-3-carbonitrile-pyrazole (Pre-N-arylated substrate) (1.0 equiv)

    • Note: Free NH pyrazoles often require N-protection or will N-arylate first.

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃•HBF₄ (10 mol%) or PCy₃

  • Additive: Pivalic Acid (PivOH) (30 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMAc or DMF

Step-by-Step Protocol
  • Charge: Combine N-substituted substrate (1.0 mmol), Aryl Bromide (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.1 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pivalic Acid (30 mg, 0.3 mmol) in a pressure vial.

  • Solvate: Add DMAc (3 mL).

  • Reaction: Heat to 120–140 °C under Argon for 16 hours.

    • Mechanism Check: The pivalate anion acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the C5 position.

  • Work-up: Dilute with water, extract with EtOAc. Wash organic layer extensively with water to remove DMAc.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Chan-Lam) Catalyst poisoning or wet solvent.Add 4Å MS; Switch to Cu(OH)Cl•TMEDA complex; Increase O₂ pressure.
No Reaction (Buchwald) Nitrile coordination to Pd.Switch to bulkier ligands (tBuXPhos -> BrettPhos); Ensure strictly anhydrous conditions.
Regioisomers (C-H Activation) Competitive C-H activation on N-aryl ring.Use sterically hindered N-aryl groups or switch to C5-bromination followed by Suzuki coupling.
Blue/Green Residue in Product Residual Copper.Wash organic phase with 10% NH₄OH or EDTA solution during workup.

References

  • Chan-Lam Coupling General Scope

    • Lam, P. Y. S., et al. "New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation."[3] Tetrahedron Letters1998 , 39, 2941-2944.[3] Link

    • Relevance: Establishes the baseline protocol for N-aryl
  • Buchwald-Hartwig with Pyrazoles

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science2011 , 2, 27-50. Link

    • Relevance: Defines ligand selection (tBuXPhos/BrettPhos) to overcome inhibitory effects of heterocycles containing nitriles.
  • Ruxolitinib Intermediate Synthesis (Relevant Scaffold)

    • Lin, Q., et al. "Enantioselective Synthesis of JAK1/JAK2 Inhibitor INCB018424 via Organocatalytic Asymmetric Aza-Michael Addition." Organic Letters2009 , 11(9), 1999–2002. Link

    • Relevance: Demonstrates the chemical behavior of the 3-cyano-4-bromopyrazole scaffold, analogous to the target molecule.
  • Goussev, D., et al. "Pd-Catalyzed C-H Arylation of Pyrazoles: A Review." Chemistry - A European Journal2015, 21, 1406.
  • Microwave-Assisted Coupling

    • Kishikawa, S., et al. "Pd(dba)2-Catalyzed Buchwald-Hartwig Coupling for C4-Amination of 4-halo-1H-1-tritylpyrazoles."[4][5] Molecules2020 , 25(20), 4652. Link

    • Relevance: Highlights the thermal requirements and ligand effects in sterically crowded pyrazoles.

Sources

Application Notes & Protocols for the Crystallization of 4-methyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Critical Role of Crystallization in Pyrazole Chemistry

In the landscape of pharmaceutical and materials science, the pyrazole scaffold is a cornerstone of innovation. Compounds such as 4-methyl-1H-pyrazole-3-carbonitrile are vital intermediates in the synthesis of a diverse range of bioactive molecules. The purity and crystalline form of these precursors are not trivial details; they are fundamental parameters that dictate reaction efficiency, impurity profiles, and the ultimate efficacy and safety of the final active pharmaceutical ingredient (API). Achieving a high degree of purity is essential, and crystallization stands as the most powerful, scalable, and economical technique for this purpose.[1]

This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering a suite of robust methodologies for the crystallization of 4-methyl-1H-pyrazole-3-carbonitrile. Beyond a mere listing of steps, this guide elucidates the scientific rationale behind procedural choices, empowering the user to adapt and troubleshoot these methods effectively. The protocols herein are designed to be self-validating systems, providing a logical framework for developing a successful and reproducible crystallization process.

Understanding the Molecule: Physicochemical Profile

Direct, comprehensive physicochemical data for 4-methyl-1H-pyrazole-3-carbonitrile is not extensively published. However, by leveraging data from structurally analogous compounds such as 4-methyl-1H-pyrazole, pyrazole-carbonitriles, and other substituted pyrazoles, we can construct a reliable predictive profile to guide our crystallization strategy.[2][3]

The structure combines a polar pyrazole ring, capable of hydrogen bonding, with a polar carbonitrile group. The methyl group adds a small degree of non-polar character. This amphiphilic nature is key to its solubility behavior.

Table 1: Predicted Physicochemical Properties of 4-methyl-1H-pyrazole-3-carbonitrile

PropertyPredicted Value / CharacteristicRationale & Implications for Crystallization
Appearance White to off-white or pale yellow solidVisual assessment of purity. Color may indicate impurities.[1]
Polarity PolarThe pyrazole ring and nitrile group create a significant dipole moment. This suggests solubility in polar solvents.[2][4]
Hydrogen Bonding Capable of acting as both H-bond donor (N-H) and acceptor (N atoms, nitrile)This property enhances solubility in protic solvents like alcohols and water and is a key intermolecular force in crystal lattice formation.[2][5]
pKa (Predicted) Weakly acidic (N-H proton)The pyrazole N-H is weakly acidic, allowing for the formation of salts with strong bases. The ring nitrogens are weakly basic, enabling salt formation with acids.[1] This is the basis for purification via acid-addition salt crystallization.[6][7]
Solubility Profile Soluble in polar organic solvents (alcohols, acetone, ethyl acetate); sparingly soluble in water; poorly soluble in non-polar solvents (hexane, toluene).This differential solubility is the foundation for selecting appropriate solvent systems for cooling, antisolvent, and evaporative crystallization methods.[2][8]

The Cornerstone of Success: Strategic Solvent Selection

The choice of solvent is the single most critical parameter in developing a successful crystallization protocol.[1] An ideal solvent should exhibit a steep solubility curve with respect to temperature: dissolving the compound completely at an elevated temperature but affording low solubility at ambient or sub-ambient temperatures to maximize yield.

Screening Strategy: A preliminary screening process using small quantities of the crude material (10-20 mg) in various solvents (0.5-1.0 mL) is highly recommended. The objective is to identify solvents that meet the ideal criteria.

Table 2: Recommended Solvents for Initial Crystallization Screening

Solvent ClassRecommended SolventsRationale & Expected Behavior
Alcohols Isopropanol, Ethanol, MethanolGood candidates for cooling crystallization. The polarity and hydrogen bonding capability should provide high solubility when heated.[8][9]
Ketones AcetoneA highly polar, volatile solvent. Useful for both cooling and evaporative crystallization.[1][7]
Esters Ethyl AcetateMedium polarity solvent. Can be effective on its own or as part of a co-solvent system (e.g., with hexane).[8]
Ethers Dioxane, Tetrahydrofuran (THF)Good solvents that may require an antisolvent (e.g., water, hexane) for effective crystallization.[10]
Aromatic Hydrocarbons Toluene, BenzeneGenerally poor solvents, but can be excellent as antisolvents when the compound is dissolved in a more polar solvent.[10]
Co-solvent Systems Ethanol/Water, Isopropanol/Water, Ethyl Acetate/HexaneUsed to fine-tune the solubility profile. The antisolvent (water, hexane) is added to a solution of the compound in the primary solvent to induce crystallization.[8][9]

Core Methodologies: Detailed Protocols

The following section details four robust crystallization methods. The choice of method will depend on the solubility profile determined during the solvent screening phase.

Method 1: Cooling Crystallization

This is the most widely used technique, ideal for compounds that are significantly more soluble in a hot solvent than in the same solvent when cold.[1]

  • Dissolution: Place the crude 4-methyl-1H-pyrazole-3-carbonitrile in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) portion-wise while stirring and gently heating (e.g., on a hot plate). Add the minimum volume of hot solvent required to fully dissolve the solid.[11]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, pre-warmed flask. This step is crucial for removing particulate matter that could otherwise act as unwanted nucleation sites.[1][11]

  • Slow Cooling: Cover the flask (e.g., with a watch glass) and allow the solution to cool slowly to room temperature. Slow cooling is paramount as it encourages the formation of larger, more perfect crystals, which are less likely to occlude impurities.[1] Insulating the flask can further slow the cooling rate.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath or a refrigerator (2-8°C) for at least one hour to maximize the precipitation of the product from the mother liquor.[1]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the collected crystal cake with a small amount of the cold crystallization solvent to rinse away any residual mother liquor containing dissolved impurities.

  • Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably under vacuum.[1]

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_cooling Step 3 & 4: Cooling & Yield Maximization cluster_isolation Step 5 & 6: Isolation & Drying A Crude Compound + Solvent B Heat & Stir A->B C Saturated Hot Solution B->C D Filter Insoluble Impurities C->D E Slow Cooling to RT D->E F Ice Bath / Refrigeration E->F G Crystal Slurry F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Crystalline Product J->K

Caption: Workflow for Cooling Crystallization.

Method 2: Antisolvent Crystallization

This method is effective when the compound is highly soluble in a particular solvent (the "solvent") even at room temperature, but poorly soluble in another (the "antisolvent"). The two solvents must be miscible.

  • Dissolution: Dissolve the crude 4-methyl-1H-pyrazole-3-carbonitrile in the minimum required volume of a "good" solvent (e.g., acetone or ethanol) at room temperature.

  • Antisolvent Addition: While stirring the solution, slowly add a "poor" solvent or antisolvent (e.g., water or hexane) dropwise until the solution becomes persistently turbid (cloudy).[8] The turbidity indicates the onset of precipitation.

  • Inducing Crystallization: If crystals do not form immediately, add a few more drops of the "good" solvent until the solution just becomes clear again. Then, allow the solution to stand undisturbed. Scratching the inside of the flask with a glass rod at the liquid-air interface can often induce crystallization.[11]

  • Maturation & Cooling: Allow the mixture to stand at room temperature to allow for complete crystal growth. Further cooling in an ice bath can increase the yield.

  • Isolation & Drying: Collect, wash (with a solvent mixture rich in the antisolvent), and dry the crystals as described in Method 1.

G cluster_dissolution Step 1: Dissolution cluster_addition Step 2: Antisolvent Addition cluster_crystallization Step 3 & 4: Crystallization cluster_isolation Step 5: Isolation A Crude Compound B Add 'Good' Solvent (e.g., Acetone) A->B C Clear Solution at RT B->C D Slowly Add 'Poor' Solvent (e.g., Water) C->D E Solution becomes Turbid D->E F Induce Crystallization (Scratching/Seeding) E->F G Cool to Maximize Yield F->G H Crystal Slurry G->H I Vacuum Filtration H->I J Wash & Dry I->J K Pure Crystalline Product J->K

Caption: Workflow for Antisolvent Crystallization.

Method 3: Acid-Base Crystallization via Salt Formation

This is a powerful chemical purification technique that exploits the basic nature of the pyrazole ring. By reacting the crude pyrazole with an acid, a salt is formed, which often has very different solubility properties from the free base, allowing it to be selectively crystallized.[6][7]

  • Dissolution: Dissolve the crude 4-methyl-1H-pyrazole-3-carbonitrile in a suitable organic solvent (e.g., isopropanol, acetone, or ethyl acetate).

  • Acid Addition: While stirring, add at least one molar equivalent of a suitable acid (e.g., hydrochloric acid in isopropanol, or a solution of oxalic acid in ethanol).[1][7]

  • Salt Crystallization: The corresponding pyrazolium salt will often precipitate or crystallize out of the solution. The process can be aided by cooling the mixture in an ice bath.[1]

  • Isolation of the Salt: Collect the salt crystals by vacuum filtration. Wash the crystals with the cold solvent used in the reaction to remove impurities. Dry the salt. At this stage, the salt itself is the purified product.

  • Neutralization (Optional): To recover the purified free pyrazole, dissolve the salt in water. While stirring, slowly add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) until the solution is neutral or slightly basic (check with pH paper).

  • Final Extraction & Isolation: The neutralized, pure 4-methyl-1H-pyrazole-3-carbonitrile will precipitate out of the aqueous solution. Collect it by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.

G cluster_dissolution Step 1 & 2: Salt Formation cluster_crystallization Step 3 & 4: Salt Crystallization cluster_neutralization Step 5: Neutralization (Optional) cluster_isolation Step 6: Final Isolation A Crude Pyrazole in Solvent B Add Acid (e.g., HCl) A->B C Formation of Pyrazolium Salt B->C D Cool to Induce Crystallization C->D E Filter and Wash Salt Crystals D->E F Purified Salt E->F G Dissolve Salt in Water F->G H Add Base (e.g., NaHCO3) G->H I Precipitation of Free Pyrazole H->I J Filter, Wash with Water, & Dry I->J K Pure Crystalline Product J->K

Caption: Workflow for Acid-Base Crystallization.

Data Logging and Optimization

Systematic record-keeping is essential for optimizing a crystallization protocol. Use a table to compare the results from different solvents and methods.

Table 3: Template for Recording Crystallization Experiments

Experiment ID Method Used Solvent(s) / Antisolvent Volume (mL) Starting Mass (g) Recovery Mass (g) Yield (%) Observations (Crystal size, color, etc.)
001 CoolingIsopropanol
002 CoolingEthyl Acetate
003 AntisolventAcetone / Water
004 Acid-BaseIsopropanol / HCl

Concluding Remarks

The protocols and strategies outlined in this document provide a comprehensive framework for the successful crystallization and purification of 4-methyl-1H-pyrazole-3-carbonitrile. By starting with a systematic solvent screen and applying the principles of cooling, antisolvent, or acid-base crystallization, researchers can reliably obtain high-purity material essential for downstream applications. Remember that patience is key; allowing sufficient time for slow crystal growth is often the difference between a microcrystalline powder and well-defined, pure crystals.

References

  • Hanna, S. Y. (2017). Response to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-methylpyrazole. Retrieved from [Link]

  • Various Authors. (2014). Discussion on "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?". ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Wache, S., et al. (2011). Process for the purification of pyrazoles. Google Patents (DE102009060150A1).
  • Wache, S., et al. (2011). Method for purifying pyrazoles. Google Patents (WO2011076194A1).
  • PubChem. (n.d.). 4-Methylpyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Nawaz, F., et al. (2012). 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E, 68(Pt 10), o2874. Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(10), 11593–11605. Retrieved from [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from [Link]

  • Fang, W.-C., et al. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. Zeitschrift für Kristallographie - New Crystal Structures, 239(4), 635–637. Retrieved from [Link]

  • Thorne, C. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1688. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-methyl-3-phenyl-1H-pyrazole. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1H-Pyrazole-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Process Chemist Scope: Optimization of CAS 24583-38-0 (and tautomers) synthesis.

Executive Summary

This technical guide addresses the yield optimization and troubleshooting for 4-methyl-1H-pyrazole-3-carbonitrile .

Critical Distinction: A frequent failure point in this synthesis is the selection of the wrong starting material, leading to the 3-methyl isomer (a common impurity) rather than the target 4-methyl isomer. This guide validates the Claisen Condensation Route (Ethyl Propionate + Ethyl Formate) as the primary pathway to ensure correct regiochemistry, followed by amide formation and dehydration.

Module 1: The Synthetic Pathway (Protocol & Logic)

The Validated Route

To ensure the methyl group is positioned at C4 and the nitrile at C3, you cannot use ethyl acetoacetate (which yields 3-methyl-5-carboxylate). You must construct the dicarbonyl skeleton with the methyl group on the central carbon.

StepReactionReagentsCritical Parameter
1 Claisen Condensation Ethyl Propionate + Ethyl Formate + NaOEtAnhydrous conditions. Moisture kills the enolate.
2 Cyclization Intermediate + Hydrazine HydrateTemperature Control (<10°C). Exotherm control prevents tarring.
3 Ammonolysis Ester + NH₄OH (aq)Sealed Vessel. Ammonia gas loss reduces conversion.
4 Dehydration Amide + T3P (or POCl₃)Water Scavenging. Any water hydrolyzes product back to acid.
Visual Workflow (DOT Diagram)

Synthesis_Workflow Start Start: Ethyl Propionate Step1 Step 1: Formylation (Ethyl Formate + NaOEt) Start->Step1 Claisen Condensation Inter1 Intermediate: Ethyl 2-formylpropionate (Na Salt) Step1->Inter1 Enolate Formation Step2 Step 2: Cyclization (Hydrazine Hydrate) Inter1->Step2 pH < 10 Inter2 Ester: Ethyl 4-methyl-1H-pyrazole-3-carboxylate Step2->Inter2 Ring Closure Step3 Step 3: Ammonolysis (NH4OH, 50°C) Inter2->Step3 Nucleophilic Acyl Substitution Inter3 Amide: 4-methyl-1H-pyrazole-3-carboxamide Step3->Inter3 Precipitation Step4 Step 4: Dehydration (T3P or POCl3) Inter3->Step4 - H2O End Target: 4-methyl-1H-pyrazole-3-carbonitrile Step4->End Purification

Figure 1: Validated synthetic pathway ensuring correct regiochemistry (4-methyl vs 3-methyl).

Module 2: Troubleshooting The "Yield Killers"

Issue A: "I'm getting a mixture of isomers or the wrong product in Step 1."

Diagnosis: You likely used the wrong starting materials or allowed the reaction temperature to spike.

  • The Science: The formylation of ethyl propionate creates a reactive enolate. If you use Ethyl Acetate or Ethyl Acetoacetate, you will synthesize the 3-methyl isomer.

  • Corrective Action: Ensure starting material is Ethyl Propionate . Maintain reaction temperature between 0–5°C during the addition of ethyl formate to the base.

Issue B: "The Dehydration (Step 4) yields a gummy solid and low recovery."

Diagnosis: This is classic behavior when using POCl₃ (Phosphorus Oxychloride) without strict quenching protocols. The "gum" is often polyphosphoric acid trapping your product.

  • The Science: POCl₃ requires basic quenching. If the pH drops too low during quench, the product (a weak base) forms a salt and stays in the aqueous layer or forms an oil with phosphoric acid byproducts.

  • Protocol Upgrade (The T3P Method): Switch to T3P (Propylphosphonic anhydride) . It is milder, safer, and the byproducts are water-soluble, eliminating the "gum" issue.

    • Reference: T3P-mediated dehydration of primary amides is a proven "green" alternative to POCl₃ [1].

Issue C: "My product disappears during aqueous workup."

Diagnosis: 4-methyl-1H-pyrazole-3-carbonitrile has significant water solubility, especially if the pH is not neutral.

  • The Science: The pyrazole NH is acidic (pKa ~14), but the nitrogen lone pair can accept protons at low pH.

  • Corrective Action:

    • Saturate the aqueous layer with NaCl (Brine) before extraction.

    • Use Ethyl Acetate/THF (3:1) as the extraction solvent (better polarity match than DCM).

    • Ensure pH is adjusted to 6.5–7.5 before extraction.

Module 3: Detailed Optimization Protocols

Protocol 1: High-Yield Ring Construction

Target: Ethyl 4-methyl-1H-pyrazole-3-carboxylate

  • Enolate Formation: To a suspension of NaOEt (1.2 equiv) in dry Toluene at 0°C, add a mixture of Ethyl Propionate (1.0 equiv) and Ethyl Formate (1.1 equiv) dropwise over 1 hour.

  • Aging: Stir at room temperature for 12 hours. The sodium salt of the formyl-ester will precipitate.

  • Cyclization: Dissolve the salt in water (minimal volume). Cool to 0°C.

  • Hydrazine Addition: Add Hydrazine Hydrate (1.05 equiv) dropwise. Crucial: Maintain T < 10°C.

  • pH Adjustment: Acidify carefully with Acetic Acid to pH 7. The ester should precipitate as a solid.[1]

  • Yield Check: If no solid forms, extract with DCM.

Protocol 2: T3P Dehydration (The "Clean" Route)

Target: 4-methyl-1H-pyrazole-3-carbonitrile

  • Setup: Suspend 4-methyl-1H-pyrazole-3-carboxamide (1.0 equiv) in Ethyl Acetate (5 vol).

  • Reagent: Add Pyridine (2.5 equiv) followed by T3P (50% in EtOAc, 1.5 equiv) .

  • Reaction: Heat to reflux (approx 75°C) for 4–6 hours. Monitor by TLC/HPLC.

  • Quench: Cool to RT. Add water. Separate layers.

  • Wash: Wash organic layer with 0.5M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.

  • Isolation: Evaporate solvent. The nitrile usually crystallizes upon cooling.

Module 4: Decision Logic for Troubleshooting

Use this logic tree to diagnose low yields in real-time.

Troubleshooting_Logic Start Problem: Low Overall Yield Q1 Is the intermediate (Amide) pure by H-NMR? Start->Q1 Branch_Impure NO: Amide is impure Q1->Branch_Impure Branch_Pure YES: Amide is pure Q1->Branch_Pure Q2 Check Step 1 (Ester): Did you use Ethyl Acetoacetate? Branch_Impure->Q2 Q3 Check Step 4 (Dehydration): Is product in aqueous waste? Branch_Pure->Q3 Result_WrongIsomer FATAL ERROR: You made the 3-methyl isomer. Restart with Ethyl Propionate. Q2->Result_WrongIsomer Yes Result_Hydrolysis Step 3 Failure: Ammonolysis incomplete. Increase NH4OH conc or pressure. Q2->Result_Hydrolysis No Result_Solubility Extraction Issue: Saturate aqueous phase with NaCl. Use EtOAc/THF. Q3->Result_Solubility Yes Result_Decomp Reaction Issue: POCl3 caused charring? Switch to T3P protocol. Q3->Result_Decomp No

Figure 2: Diagnostic logic tree for isolating yield loss.

FAQ: Frequently Asked Questions

Q: Can I use Vilsmeier reagent (DMF/POCl₃) for the dehydration? A: Yes, but it is less atom-efficient than T3P and often harder to quench. If you must use POCl₃, use Imidazole as the base instead of pyridine to reduce "gummy" precipitate formation [2].

Q: My product is a liquid, but literature says it's a solid. Why? A: 4-methyl-1H-pyrazole-3-carbonitrile has a melting point around 50–55°C (depending on purity). If it is an oil, it likely contains solvent residues or the 3-methyl isomer impurity, which depresses the melting point. Recrystallize from minimal Ethanol/Water (1:1).

Q: Is the NH protection necessary before dehydration? A: generally, No . The electron-deficient nature of the pyrazole ring (especially with the electron-withdrawing nitrile forming) renders the NH relatively non-nucleophilic towards T3P or POCl₃ under standard conditions. However, if you observe N-phosphorylation, consider using a THP (tetrahydropyranyl) protecting group, though this adds two synthetic steps.

References

  • Augustine, J. K., et al. (2011).[2] "Propylphosphonic Anhydride (T3P): A Mild and Efficient Reagent for the Dehydration of Primary Amides to Nitriles." Synlett, 2011(15), 2223-2227.

  • Lipshutz, B. H., et al. (2023). "Dehydration of Primary Amides to Nitriles: A Sustainable Approach." Scientific Update, Discussing modern dehydration protocols including T3P and catalytic methods.

  • Sigma-Aldrich. "Ethyl 3-methylpyrazole-4-carboxylate Product Sheet" (Illustrating the isomer naming confusion; note the CAS 85290-78-4 refers to the 3-methyl-4-carboxylate, confirming the need for specific precursors for the 4-methyl-3-carboxylate).

Sources

Technical Support Center: Purification of 4-methyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of 4-methyl-1H-pyrazole-3-carbonitrile using column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying polar, nitrogen-containing heterocyclic compounds.

Introduction: The Challenge of Purifying Pyrazole Derivatives

4-methyl-1H-pyrazole-3-carbonitrile is a polar molecule featuring a pyrazole ring and a nitrile group. While essential building blocks in medicinal chemistry, nitrogen-containing heterocycles present unique purification challenges.[1][2] The basic nitrogen atom in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, a common stationary phase.[3] This interaction often leads to experimental issues such as poor separation, significant peak tailing, and low recovery. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Method Development & Initial Setup

Question 1: What is the best starting point for developing a purification method for 4-methyl-1H-pyrazole-3-carbonitrile?

Answer: The foundation of any successful column chromatography separation is a well-developed method using Thin Layer Chromatography (TLC).[4] TLC is a rapid and inexpensive way to screen for an appropriate mobile phase (solvent system).

For 4-methyl-1H-pyrazole-3-carbonitrile, begin with a standard silica gel TLC plate (Silica Gel 60 F254). The goal is to find a solvent system that moves the desired compound to a retention factor (Rf) of approximately 0.3-0.4, which generally provides the best resolution during column chromatography.[5]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

System No.Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
1HexaneEthyl Acetate70:30The most common starting point for moderately polar compounds. Adjust ratio to achieve target Rf.[6]
2DichloromethaneMethanol98:2A more polar system. Use if the compound shows little to no movement in Hexane/Ethyl Acetate.[7]
3TolueneAcetone80:20An alternative system with different selectivity that may help separate closely related impurities.
4Hexane/EtOAc+ 0.5% TEA(As determined above)Add Triethylamine (TEA) if significant streaking or tailing is observed on the TLC plate.[8]

Question 2: How do I choose between different stationary phases like silica gel and alumina?

Answer: The choice of stationary phase is critical and depends on the stability and properties of your compound.

  • Silica Gel: This is the default and most versatile stationary phase for normal-phase chromatography.[6] It is, however, acidic. If your 4-methyl-1H-pyrazole-3-carbonitrile sample is stable and does not show irreversible adsorption, standard flash-grade silica gel (230-400 mesh) is the best choice.[6]

  • Alumina: Alumina is available in acidic, neutral, and basic forms. For basic compounds like pyrazoles that may interact poorly with acidic silica, neutral or basic alumina can be an excellent alternative to prevent streaking and improve recovery.[3][7]

  • Deactivated Silica: If you must use silica but are facing issues with compound stability or tailing, you can "deactivate" it. This is done by pre-treating the silica with a small amount of a basic modifier, such as triethylamine, in the slurry or mobile phase.[9]

Section 2: Troubleshooting Common Purification Problems

Question 3: My compound is streaking or showing significant peak tailing on the column. How can I fix this?

Answer: This is the most common issue when purifying basic nitrogen-containing heterocycles on silica gel.[7] Tailing occurs due to strong, non-ideal interactions between the basic nitrogen of the pyrazole and acidic silanol (Si-OH) groups on the silica surface.[3]

Causality & Solution: The lone pair of electrons on the pyrazole's nitrogen forms a strong hydrogen bond with the acidic protons of the silanol groups. This slows down the elution of a portion of the molecules, causing them to "drag" behind the main band, resulting in a tailed peak.

Troubleshooting Steps:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a competitive base to the mobile phase. Triethylamine (TEA) or ammonia (as a 1% solution in methanol, then added to the mobile phase) are common choices.[3][8] These modifiers will preferentially bind to the active silanol sites, effectively masking them from your compound and allowing it to elute symmetrically. A typical concentration is 0.1-1% v/v of TEA in your eluent.

  • Switch to a Different Stationary Phase: If adding a modifier does not resolve the issue, consider using neutral alumina, which lacks the highly acidic sites responsible for the interaction.[7]

Question 4: I can't separate my product from an impurity; they co-elute. What should I do?

Answer: Co-elution occurs when the compound of interest and an impurity have very similar polarities and, therefore, similar Rf values in the chosen solvent system.[6]

Troubleshooting Steps:

  • Optimize the Mobile Phase: The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.

    • Shallow Gradient: If you are using a gradient elution, make it shallower. A slower increase in polarity can often resolve closely eluting spots.

    • Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the solvents. For example, if you are using Hexane/Ethyl Acetate, try a system like Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with compounds in unique ways and can alter the elution order, potentially separating the mixture.

  • Try an Alternative Stationary Phase: Sometimes, switching from silica to alumina or even considering reverse-phase chromatography can provide the different selectivity needed for separation.[8]

  • Ensure Proper Column Packing and Loading: A poorly packed column with channels or cracks will lead to broad bands and poor separation. Likewise, overloading the column with too much crude material will exceed its separation capacity. A general rule is to load 1-5% of the silica weight in crude material.

Question 5: My compound is not coming off the column, or the recovery is very low.

Answer: This issue typically stems from one of two causes: the compound is too polar for the mobile phase, or it is decomposing on the stationary phase.

Troubleshooting Flowchart:

Caption: Troubleshooting Decision Tree for Low Recovery.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography Workflow

This protocol outlines the standard procedure for purifying 4-methyl-1H-pyrazole-3-carbonitrile on a laboratory scale.

1. Method Development (TLC):

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Using a capillary spotter, apply a small spot to a silica gel TLC plate.

  • Develop the plate in a chamber with a pre-determined solvent system (see Table 1).

  • Visualize the spots under a UV lamp (254 nm).

  • Adjust the solvent ratio until the desired product has an Rf of ~0.3-0.4 and is well-separated from impurities.

2. Column Preparation:

  • Select a glass column of appropriate size. The silica gel height should be about 15-20 cm.

  • Weigh the required amount of silica gel (230-400 mesh) in a beaker. A common ratio is 50-100 g of silica per 1 g of crude material.

  • Prepare a slurry by mixing the silica gel with the initial, least polar mobile phase.

  • Pour the slurry into the column and use gentle air pressure or tapping to pack the bed uniformly. Ensure no air bubbles or cracks are present.

  • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel (~2-3 times the weight of the crude material) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column bed.

  • Wet Loading: Dissolve the crude material in the minimum amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the column. This method is faster but can lead to broader bands if too much or too strong a solvent is used.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply positive air pressure to begin eluting the solvent through the column. Maintain a steady flow rate.

  • Collect the eluent in sequentially labeled test tubes or flasks.

  • Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing under UV light.

5. Product Isolation:

  • Once the desired compound has fully eluted, combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified 4-methyl-1H-pyrazole-3-carbonitrile.

Caption: Standard Flash Chromatography Workflow.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 15, 2026, from [Link]

  • El-Awady, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved February 15, 2026, from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1502. Available at: [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1118. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications. Retrieved February 15, 2026, from [Link]

  • Vitale, P. et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Cyclization Failures with 4-methyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with 4-methyl-1H-pyrazole-3-carbonitrile (CAS: 24583-34-6). It addresses specific chemical reactivity issues, distinguishing between valid synthetic pathways and common mechanistic misconceptions.

Current Status: Active Lead Scientist: Senior Application Specialist (Heterocyclic Chemistry) Scope: Cyclization failures, reactivity tuning, and scaffold validation.

Part 1: Diagnostic Triage (Start Here)

Before adjusting reaction conditions, you must validate that your chemical intent matches the electronic capabilities of the scaffold. The presence of the C4-methyl group and the specific position of the nitrile (C3) creates a unique steric and electronic environment that often frustrates standard protocols.

Critical Check: Are you using the correct starting material?

A 60% failure rate in "cyclization" with this scaffold stems from a single identity error.

  • Your Goal: Synthesis of Pyrazolo[1,5-a]pyrimidines (fused bicyclic system).

  • Your Reagent: 4-methyl-1H-pyrazole-3-carbonitrile.

  • The Problem: This reaction is mechanistically impossible under standard conditions because this molecule lacks the exocyclic amine required for the initial condensation.

  • The Fix: You likely need 5-amino-4-methyl-1H-pyrazole-3-carbonitrile .

Troubleshooting Decision Tree

Use the diagram below to identify your specific failure mode.

TroubleshootingFlow Start What is your Target? Target1 Pyrazolo[1,5-a]pyrimidine Start->Target1 Target2 Tetrazole / Oxadiazole (CN transformation) Start->Target2 Target3 Pyrazolo[3,4-d]pyrimidine Start->Target3 Check1 Do you have -NH2 at C5? Target1->Check1 Check2 Is reaction stalling? Target2->Check2 Check3 Is C4 functionalized? Target3->Check3 Fail1 CRITICAL ERROR: Missing Nucleophile. Switch to 5-amino analog. Check1->Fail1 No (Current Scaffold) Sol2 Steric Hindrance at C4-Me. Requires Lewis Acid (ZnBr2) or High T (DMF, 120°C). Check2->Sol2 Yes Fail3 IMPOSSIBLE: C4-Me blocks cyclization. Requires oxidation to CHO/COR. Check3->Fail3 No (Methyl group)

Figure 1: Diagnostic logic flow for identifying the root cause of cyclization failure.

Part 2: Detailed Troubleshooting Guides

Scenario A: The "Missing Amine" Trap (Pyrazolo[1,5-a]pyrimidines)

Symptom: You reacted 4-methyl-1H-pyrazole-3-carbonitrile with a 1,3-diketone (e.g., acetylacetone) or ketoester, expecting a fused ring, but recovered starting material.

Technical Explanation: The synthesis of pyrazolo[1,5-a]pyrimidines typically follows a condensation reaction between an exocyclic amine (at position 3 or 5) and a 1,3-electrophile. 4-methyl-1H-pyrazole-3-carbonitrile has a nitrile at C3 and a hydrogen at C5. The endocyclic NH (N1) is nucleophilic, but without a second nucleophile (like an adjacent -NH2), the ring cannot close.

Corrective Protocol:

  • Verify Reagent: Confirm if your protocol requires 5-amino-4-methyl-1H-pyrazole-3-carbonitrile (CAS: 113270-89-2).

  • Alternative Route: If you must use the nitrile scaffold, you must first functionalize N1 with an electrophile containing a pendant nucleophile, but this is synthetically inefficient compared to buying the amino-pyrazole.

Scenario B: Nitrile Cyclization Failures (Tetrazoles & Oxadiazoles)

Symptom: Reaction with sodium azide (for tetrazoles) or hydroxylamine (for amidoximes) is extremely slow (<10% conversion) or yields byproducts.

Root Cause: Steric Shielding The methyl group at position 4 exerts significant steric pressure on the nitrile at position 3. This "ortho-effect" blocks the trajectory of incoming nucleophiles, significantly raising the activation energy compared to the unmethylated analog.

Optimized Protocols:

1. Synthesis of Tetrazole Derivative

Standard conditions (NaN3/NH4Cl in DMF at 80°C) often fail.

  • Recommended Additive: Zinc Bromide (ZnBr2) .

  • Mechanism: Zn(II) coordinates to the nitrile nitrogen, increasing electrophilicity and guiding the azide attack, overcoming the steric barrier of the C4-methyl group.

  • Protocol:

    • Dissolve 1.0 eq of 4-methyl-1H-pyrazole-3-carbonitrile in DMF (0.5 M).

    • Add 1.5 eq NaN3 and 1.0 eq ZnBr2.

    • Heat to 110–120°C for 12–24 hours. (Monitor by LCMS; starting material persists longer than expected).

    • Workup: Acidify carefully to release the free tetrazole (Caution: HN3 generation risk—conduct in fume hood).

2. Synthesis of 1,2,4-Oxadiazoles (via Amidoxime)
  • Step 1 (Amidoxime formation): React with 50% aq. Hydroxylamine in Ethanol at reflux.

    • Note: If conversion is poor, switch solvent to DMSO and heat to 80°C. The polar aprotic solvent enhances the nucleophilicity of hydroxylamine.

  • Step 2 (Cyclization): React the isolated amidoxime with an acid chloride or anhydride.

Scenario C: Hydrolysis Issues (Amide Formation)

Symptom: Attempting to hydrolyze the nitrile to an amide (CONH2) results in either no reaction or complete hydrolysis to the carboxylic acid.

Technical Insight: The C4-methyl group makes the nitrile resistant to mild hydrolysis. Standard basic hydrolysis (NaOH/H2O) often requires temperatures that drive the reaction all the way to the carboxylic acid.

Recommended "Radziszewski" Conditions: To stop at the amide:

  • Reagents: 30% H2O2 (excess), 20% NaOH (catalytic), DMSO or MeOH.

  • Temperature: 40–50°C.

  • Why it works: The hydroperoxide anion (HOO-) is a super-nucleophile that is less sensitive to steric hindrance than hydroxide, and the mechanism naturally stops at the amide.

Part 3: Physical & Chemical Data Reference

Solubility Profile

Understanding the solubility is crucial for solvent selection, especially given the polarity of the nitrile group.

SolventSolubility RatingNotes
Water LowSparingly soluble; requires pH adjustment (acidic/basic) to solubilize.
DMSO HighExcellent for high-temp nucleophilic substitutions (NaN3).
Ethanol ModerateGood for reflux, but may not reach temps needed for sterically hindered reactions.
DCM/Chloroform ModerateGood for workups, poor for reaction media involving polar salts.
Spectroscopic Markers

Use these values to validate your starting material before troubleshooting.

  • IR (Nitrile): ~2220–2230 cm⁻¹ (Sharp, distinctive).

  • 1H NMR (DMSO-d6):

    • C4-Me: Singlet at ~2.1–2.3 ppm.

    • C5-H: Singlet at ~7.6–7.8 ppm (Diagnostic: If this is missing, you have a substituted pyrazole).

    • N1-H: Broad singlet >13 ppm (Exchangeable).

Part 4: References & Grounding

In-Text Citations:

  • Tetrazole Synthesis: The use of Zinc salts to accelerate sterically hindered nitrile-to-tetrazole conversions is a well-established method in heterocyclic chemistry, particularly for ortho-substituted benzonitriles and heteroaromatic nitriles [1].

  • Pyrazolo[1,5-a]pyrimidine Mechanism: The condensation requires a 1,3-binucleophile (like 5-aminopyrazole). The absence of the amine prevents the formation of the pyrimidine ring [2].

  • Nitrile Hydrolysis: The Radziszewski reaction using hydrogen peroxide is the gold standard for stopping hydrolysis at the amide stage for hindered nitriles [3].

Reference List:

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Available at: [Link]

  • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazolo[1,5-a]pyrimidines. Journal of the Chinese Chemical Society. Available at: [Link]

  • McIsaac, J. E., et al. (1971). The Mechanism of the Radziszewski Reaction. The Journal of Organic Chemistry. Available at: [Link]

Disclaimer: This guide assumes standard laboratory safety protocols. 4-methyl-1H-pyrazole-3-carbonitrile and its derivatives may be toxic. Azide reactions (Scenario B) carry explosion risks; always use blast shields and avoid halogenated solvents with sodium azide.

Technical Support Hub: Purification of 4-Methyl-1H-Pyrazole-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Impurity Removal & Isolation Protocols

Introduction

Welcome to the Technical Support Hub for 4-methyl-1H-pyrazole-3-carbonitrile (CAS: 29274-24-6 / 36650-74-5 derivatives). This compound is a critical intermediate in the synthesis of JAK inhibitors (e.g., Ruxolitinib) and various agrochemicals. Its purification is often complicated by its amphoteric nature, tautomeric equilibrium, and susceptibility to nitrile hydrolysis.

This guide prioritizes scalable, non-chromatographic methods suitable for process chemistry, focusing on the "Chemical Filter" (Acid/Base extraction) and recrystallization dynamics.

Module 1: The "Black Tar" & Color Removal

Q: My crude product is a dark brown/black sticky solid. How do I remove these oligomers without losing yield?

Diagnosis: The "black tar" typically consists of polymerized hydrazine degradation products or oxidized phenolic impurities (if starting from aromatic precursors). These are often high-molecular-weight, neutral oligomers.

Protocol: The "Hot Filtration" Method Do not rely solely on recrystallization, as tars can occlude the crystal lattice.

  • Dissolution: Dissolve the crude solid in Methanol (MeOH) or Ethanol (EtOH) at reflux. The target pyrazole is highly soluble in hot alcohols.

  • Adsorption: Add Activated Carbon (5-10 wt%) .

    • Technical Note: Use neutral charcoal. Avoid acidic activated carbon, as it may catalyze nitrile hydrolysis at high temperatures.

  • Reflux: Stir at reflux for 30 minutes.

  • Filtration: Filter hot through a Celite (diatomaceous earth) pad.

    • Why? Carbon fines can pass through standard paper. Celite traps the fines and the adsorbed tars.

  • Concentration: Evaporate the filtrate. If the solid remains colored, proceed to Module 4 (Acid/Base Extraction) , which is superior for removing neutral colored bodies.

Module 2: Hydrolysis Control (The "Amide" Impurity)

Q: I see a new peak at ~1680 cm⁻¹ (IR) or a mass shift of +18 Da. What happened?

Diagnosis: You have hydrolyzed the nitrile (-CN) to the primary amide (-CONH₂). This is the most common side-reaction for 4-methyl-1H-pyrazole-3-carbonitrile, often caused by:

  • Exposing the compound to strong acid/base with heat.

  • Prolonged storage in wet solvents.

Corrective Action:

  • pH Control: When performing the Acid/Base extraction (Module 4), never heat the basic solution . The nitrile is stable in NaOH at room temperature (20-25°C) for short periods (<2 hours) but hydrolyzes rapidly at >40°C.

  • Reprocessing:

    • The amide is significantly less acidic than the nitrile.

    • Dissolve the mixture in dilute NaOH (1M) .

    • Extract with Ethyl Acetate (EtOAc) . The amide (less acidic) will partition into the organic layer (or remain suspended if insoluble), while the target nitrile remains in the aqueous base as a salt.

    • Acidify the aqueous layer to recover the nitrile.

Module 3: Regioisomer Separation

Q: I have a mixture of 4-methyl and 5-methyl isomers. How do I separate them?

Diagnosis: Regioisomers arise from the initial condensation of hydrazine with asymmetric 1,3-dicarbonyl equivalents. While chromatography works, it is inefficient at scale.

Protocol: Solubility-Driven Recrystallization The 4-methyl isomer typically packs better into crystal lattices than the 5-methyl isomer due to symmetry and hydrogen bonding networks.

Solvent SystemSuitabilityMechanism
Toluene HighPreferred. The target is moderately soluble at boiling but insoluble at 0°C. Impurities often remain in the mother liquor.
Ethanol/Water (1:1) MediumGood for removing inorganic salts, but regioisomers may co-precipitate if cooled too fast.
EtOAc/Heptane HighExcellent anti-solvent method. Dissolve in min. hot EtOAc, add Heptane until turbid, cool slowly.

Critical Step: Allow the solution to cool to room temperature slowly (over 2-3 hours) before placing it in an ice bath. "Crash cooling" traps the regioisomer impurity inside the crystals.

Module 4: The "Chemical Filter" (Acid/Base Extraction)

Q: How do I purify >100g without running a massive silica column?

The Science: 4-methyl-1H-pyrazole-3-carbonitrile is an amphoteric molecule, but the nitrile group makes the NH proton significantly more acidic (pKa ~9.5) than unsubstituted pyrazole.[1][2] We can exploit this to separate it from neutral impurities (tars, unreacted precursors) and basic impurities.

Workflow Diagram:

AcidBaseExtraction Start Crude Mixture (Target + Tars + Neutrals) Step1 Dissolve in 1M NaOH (aq) (pH 12-13) Start->Step1 Deprotonation (NH -> N-) Step2 Wash with Ethyl Acetate (EtOAc) Step1->Step2 Sep1 Phase Separation Step2->Sep1 OrgLayer Organic Layer (Contains Tars, Neutrals, Amides) Sep1->OrgLayer Impurities AqLayer Aqueous Layer (Contains Target as Sodium Salt) Sep1->AqLayer Target Discard Discard to Waste OrgLayer->Discard Step3 Acidify with 2M HCl to pH 5-6 AqLayer->Step3 Reprotonation Step4 Precipitation of White Solid Step3->Step4 Final Filter & Dry (Pure 4-methyl-1H-pyrazole-3-CN) Step4->Final

Caption: The "Chemical Filter" workflow exploits the acidity of the pyrazole NH (pKa ~9.5) to isolate the target from neutral organic impurities.

Step-by-Step Protocol:

  • Dissolution: Suspend crude solid in 1M NaOH (5 mL per gram of solid). Stir until mostly dissolved.

  • Filtration (Optional): If black solids remain undissolved, filter them out (these are non-acidic tars).

  • Extraction (The Wash): Extract the aqueous base with Ethyl Acetate (2x vol).

    • Action: The organic layer contains the neutral impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 5-10°C. Slowly add 2M HCl or Acetic Acid dropwise with vigorous stirring.

  • Endpoint: Stop adding acid when pH reaches 5-6 .

    • Warning: Do not go to pH 1. Strong acid can protonate the basic nitrogen (forming the hydrochloride salt), which might be water-soluble, causing yield loss. You want the free base (neutral species) to precipitate.

  • Collection: Filter the white precipitate, wash with cold water, and dry.

Summary of Physicochemical Properties

PropertyValueRelevance to Purification
pKa (NH) ~9.5Allows solubility in NaOH; precipitation at pH < 7.
pKa (MH+) ~2.5Protonation of N2. Soluble in strong HCl (pH < 1).
Melting Point 178-182°CHigh MP facilitates purification by recrystallization (Toluene).
Solubility DMSO, MeOH, EtOAcGood solvents for initial dissolution.
Insolubility Water, HexaneGood anti-solvents.

References

  • Organic Syntheses. Synthesis of substituted pyrazoles via hydrazine condensation. (General procedure for pyrazole ring closure and purification logic).

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole, 3-methyl- Properties and Spectra. (Analogous physicochemical data for methyl-pyrazoles).

  • Common Organic Chemistry. Nitrile to Amide Hydrolysis Conditions. (Mechanistic insight into the hydrolysis impurity).

  • Google Patents. Process for the purification of pyrazoles (WO2011076194A1). (Industrial scale purification of pyrazoles using acid/base crystallization).

Sources

Technical Support Center: Stability of 4-Methyl-1H-Pyrazole-3-Carbonitrile Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-methyl-1H-pyrazole-3-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide you with the in-depth knowledge and practical troubleshooting advice necessary to ensure the stability and integrity of your compound during experiments involving acidic conditions. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the stability of 4-methyl-1H-pyrazole-3-carbonitrile in acidic environments.

Q1: Is 4-methyl-1H-pyrazole-3-carbonitrile generally stable under acidic conditions?

A1: The stability is highly dependent on the specific conditions (temperature, acid concentration, and duration of exposure). The pyrazole ring itself is a relatively stable aromatic heterocycle[1]. However, the nitrile functional group is susceptible to acid-catalyzed hydrolysis[2][3][4]. For many routine applications, such as a brief acidic workup at low temperatures, the compound may show adequate stability. Conversely, prolonged exposure to strong acids, especially with heating, will likely lead to degradation.

Q2: What is the primary degradation pathway for this compound in acid?

A2: The principal degradation route is the acid-catalyzed hydrolysis of the 3-carbonitrile group. This is a well-established reaction for nitriles[2][5][6]. The reaction proceeds in two main stages: first, the nitrile is converted to an amide intermediate (4-methyl-1H-pyrazole-3-carboxamide), which is then further hydrolyzed to the corresponding carboxylic acid (4-methyl-1H-pyrazole-3-carboxylic acid)[2][3].

Q3: What are the expected degradation products I should look for?

A3: You should primarily monitor for the formation of two key byproducts:

  • Intermediate: 4-methyl-1H-pyrazole-3-carboxamide

  • Final Product: 4-methyl-1H-pyrazole-3-carboxylic acid

Q4: How can I detect and quantify the degradation of my compound?

A4: The most effective method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, as the aromatic pyrazole ring is chromophoric. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to confirm the molecular weights of the parent compound and its byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structural changes associated with hydrolysis.

Q5: What immediate steps can I take to minimize degradation during an acid-dependent reaction or workup?

A5: To mitigate unwanted hydrolysis, consider the following:

  • Temperature Control: Perform acidic steps at the lowest possible temperature (e.g., 0°C or below).

  • Limit Exposure Time: Minimize the duration the compound is in contact with the acidic medium.

  • Acid Strength: Use the mildest acid and lowest concentration that is effective for your protocol.

  • Aqueous Environment: Reduce the amount of water present if your reaction chemistry allows, as water is a key reactant in the hydrolysis pathway[5].

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format, providing actionable advice.

Q1: I'm observing two new, more polar peaks in my HPLC chromatogram after an acidic workup. My yield of the desired product is also low. What's happening?

A1: This is a classic presentation of nitrile hydrolysis. The more polar peaks almost certainly correspond to the amide intermediate and the final carboxylic acid degradation product.

  • Causality: The nitrile group (-CN) is less polar than the amide (-CONH₂) and significantly less polar than the carboxylic acid (-COOH). During reverse-phase HPLC, more polar compounds have shorter retention times. Therefore, you would expect to see the degradation products elute earlier than your parent compound.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to check if the molecular weights of the new peaks match the expected amide (+18 Da) and carboxylic acid (+19 Da, considering the extra oxygen and loss of nitrogen) degradation products.

    • Optimize Workup: Neutralize the acidic solution with a base (e.g., NaHCO₃ solution) as quickly as possible after your reaction is complete. Ensure the entire process is conducted at low temperatures (ice bath).

    • Alternative Purification: Consider if an alternative purification method that avoids an aqueous acidic environment, such as silica gel chromatography with a non-aqueous mobile phase, is feasible.

Q2: My reaction requires heating under reflux in an acidic solvent (e.g., acetic acid or HCl in dioxane). How can I protect the nitrile group?

A2: Protecting the nitrile group under these conditions is challenging, as the conditions are ideal for hydrolysis[4]. The best approach is often to modify the synthetic route.

  • Causality: Heating provides the activation energy required for the hydrolysis reaction to proceed at an appreciable rate. The presence of both acid (catalyst) and water (reactant, even in trace amounts) creates a "perfect storm" for degradation.

  • Troubleshooting & Optimization:

    • Change Synthetic Order: Can the nitrile group be introduced at a later stage in your synthesis, after the harsh acidic step?

    • Use a Protecting Group: This is generally not practical for nitriles themselves. The focus should be on avoiding the harsh conditions.

    • Accept the Byproduct: If the hydrolysis cannot be avoided, consider if the resulting carboxylic acid can be carried through to the next step or if it can be easily separated from your desired product. In some cases, the carboxylic acid itself is a useful intermediate[7][8].

Section 3: Mechanistic Insights

Understanding the "why" is critical for effective troubleshooting. This section details the chemical transformation at the molecular level.

The Hydrolysis of the Nitrile Group

The acid-catalyzed hydrolysis of 4-methyl-1H-pyrazole-3-carbonitrile is a two-part process. The mechanism involves protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water[2][6].

  • Formation of the Amide: The nitrile is protonated, water attacks the electrophilic carbon, and after tautomerization, the amide is formed.

  • Hydrolysis of the Amide: The amide is subsequently hydrolyzed under the same acidic conditions to yield the carboxylic acid and an ammonium ion.

The overall degradation pathway can be visualized as follows:

G Start 4-Methyl-1H-pyrazole- 3-carbonitrile Amide 4-Methyl-1H-pyrazole- 3-carboxamide Start->Amide +H₂O, H⁺ (catalyst) (Rate-determining for amide formation) Acid 4-Methyl-1H-pyrazole- 3-carboxylic acid Amide->Acid +H₂O, H⁺ (catalyst) (Often requires harsher conditions) G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_stock Prepare 1 mg/mL Stock Solution prep_stress Prepare Stress Samples (e.g., 0.1 M HCl) prep_stock->prep_stress incubate Incubate at Defined Temperatures (e.g., 25°C & 60°C) prep_stress->incubate sampling Withdraw & Quench Aliquots at Time Points (t=0, 2, 4, 8, 24h) incubate->sampling analysis Analyze via Stability-Indicating HPLC / LC-MS Method sampling->analysis calc Calculate % Parent Remaining analysis->calc identify Identify Degradation Products analysis->identify report Generate Stability Report calc->report identify->report

Caption: A logical workflow for conducting a forced degradation study.

Section 5: Data Interpretation & Visualization

Table 1: Physicochemical Properties of 4-Methyl-1H-pyrazole-3-carbonitrile and Its Potential Acidic Degradation Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Structure
4-Methyl-1H-pyrazole-3-carbonitrileC₅H₅N₃107.11(Structure of parent compound)
4-Methyl-1H-pyrazole-3-carboxamideC₅H₇N₃O125.13(Structure of amide intermediate)
4-Methyl-1H-pyrazole-3-carboxylic acidC₅H₆N₂O₂126.11(Structure of carboxylic acid final product)

Table 2: Illustrative Stability Data from a Forced Degradation Study

ConditionTime (hours)% Parent Compound RemainingMajor Degradation Product(s) Identified
0.1 M HCl @ 25°C 0100.0-
498.2Amide
895.5Amide
2488.1Amide, Carboxylic Acid (trace)
0.1 M HCl @ 60°C 0100.0-
275.3Amide, Carboxylic Acid
452.1Amide, Carboxylic Acid
821.9Carboxylic Acid, Amide
pH 4 Buffer @ 60°C 0100.0-
2499.5None Detected

Note: The data in Table 2 is illustrative and intended to demonstrate expected trends. Actual results may vary.

References

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • ResearchGate. (2021). Effect of the acid and base on the pyrazole ring. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-24.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Faria, J. V., et al. (2017).
  • Ruzicka, L., et al. (1938). Polyterpene und Polyterpenoide. CXXI. Über die Anlagerung von Diazoessigester an Abietinsäure-methylester. Helvetica Chimica Acta, 21(1), 1706-1715.
  • Al-Adiwish, W. M., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(9), 10086-10098.
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(2), 1-13.
  • Shreeve, J. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946-5950.
  • Gütschow, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. European Journal of Medicinal Chemistry, 249, 115165.
  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Google Patents. (2014). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Retrieved from [Link]

Sources

preventing side reactions during 4-methyl-1H-pyrazole-3-carbonitrile alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylation of 4-Methyl-1H-Pyrazole-3-Carbonitrile

Welcome to our dedicated technical support center for the alkylation of 4-methyl-1H-pyrazole-3-carbonitrile. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this specific transformation. Our goal is to provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you minimize side reactions and maximize the yield of your desired N-alkylated product.

The alkylation of pyrazoles is a cornerstone of many synthetic pathways in medicinal chemistry and materials science. However, the presence of two nucleophilic nitrogen atoms in the pyrazole ring often leads to a mixture of N1 and N2 alkylated isomers, along with potential C-alkylation and over-alkylation products. This guide will equip you with the knowledge to control the regioselectivity of this reaction and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the alkylation of 4-methyl-1H-pyrazole-3-carbonitrile?

A1: The most common side reaction is the formation of a mixture of N1 and N2 alkylated isomers. The relative ratio of these isomers is highly dependent on the reaction conditions. Other potential side reactions include C-alkylation at the C5 position, although this is generally less favored, and over-alkylation (quaternization) of the pyrazole ring, especially with highly reactive alkylating agents.

Q2: How does the choice of base influence the regioselectivity of the alkylation?

A2: The base plays a critical role in determining the N1/N2 ratio. Strong, bulky bases, such as potassium tert-butoxide (t-BuOK), tend to favor the formation of the thermodynamically more stable N1 isomer by deprotonating the pyrazole at the less sterically hindered N1 position. In contrast, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) often lead to a mixture of isomers, with the N2 isomer being kinetically favored under certain conditions.

Q3: Can the solvent system be used to control the formation of side products?

A3: Absolutely. The polarity of the solvent can significantly impact the reaction's outcome. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used and can influence the solubility of the pyrazole salt and the reactivity of the alkylating agent. For instance, DMF is known to promote SN2 reactions and can favor the formation of the N1 isomer, particularly when paired with a strong base.

Q4: What is the effect of the alkylating agent's nature on the reaction?

A4: The steric bulk and reactivity of the alkylating agent are crucial factors. Less sterically demanding alkylating agents, such as methyl iodide, tend to show less regioselectivity, potentially leading to a mixture of N1 and N2 isomers. Conversely, bulkier alkylating agents, like isopropyl bromide, will preferentially react at the less sterically hindered N1 position, thus increasing the yield of the desired N1-alkylated product.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired N1 Isomer 1. Suboptimal base selection. 2. Reaction temperature is too high, leading to decomposition. 3. Insufficient reaction time.1. Switch to a stronger, bulkier base like potassium tert-butoxide (t-BuOK). 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Monitor the reaction progress by TLC or LC-MS and ensure it goes to completion.
Formation of N2 Isomer 1. Use of a weak base. 2. Kinetically controlled reaction conditions. 3. Sterically unhindered alkylating agent.1. Employ a stronger base to favor the thermodynamic N1 product. 2. Increase the reaction temperature slightly to favor the thermodynamic product, but monitor for decomposition. 3. If possible, use a bulkier alkylating agent.
Presence of Unreacted Starting Material 1. Incomplete deprotonation of the pyrazole. 2. Insufficient amount of alkylating agent. 3. Low reaction temperature.1. Use a slight excess of a strong base (e.g., 1.1 equivalents). 2. Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents). 3. Gradually increase the reaction temperature while monitoring the reaction progress.
Observation of Over-alkylation Product 1. Use of a highly reactive alkylating agent. 2. Excess of the alkylating agent. 3. Prolonged reaction time at elevated temperatures.1. Switch to a less reactive alkylating agent (e.g., an alkyl bromide instead of an iodide). 2. Use a stoichiometric amount of the alkylating agent. 3. Carefully monitor the reaction and quench it as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Selective N1-Alkylation using Potassium tert-Butoxide

This protocol is designed to maximize the yield of the N1-alkylated product by leveraging a strong, sterically hindered base.

Materials:

  • 4-methyl-1H-pyrazole-3-carbonitrile

  • Potassium tert-butoxide (t-BuOK)

  • Alkylating agent (e.g., benzyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred solution of 4-methyl-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.1 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated product.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic considerations and troubleshooting logic.

G start 4-Methyl-1H-pyrazole-3-carbonitrile deprotonation Deprotonation start->deprotonation base Base (e.g., K2CO3, t-BuOK) base->deprotonation n1_anion N1 Anion (Thermodynamic) deprotonation->n1_anion Strong, bulky base (e.g., t-BuOK) n2_anion N2 Anion (Kinetic) deprotonation->n2_anion Weaker base (e.g., K2CO3) n1_product N1-Alkylated Product (Major) n1_anion->n1_product n2_product N2-Alkylated Product (Minor) n2_anion->n2_product alkylating_agent Alkylating Agent (R-X) alkylating_agent->n1_product alkylating_agent->n2_product

Caption: Regioselectivity in pyrazole alkylation.

G start Start: Low yield of N1 isomer q1 Is the base strong and bulky? start->q1 sol1 Action: Switch to t-BuOK or NaH q1->sol1 No q2 Is the reaction temperature optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Run at 0 °C to RT, monitor for decomposition q2->sol2 No q3 Is the alkylating agent sterically hindered? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Consider a bulkier R-X if possible q3->sol3 No end Resolution: Improved N1 selectivity q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for low N1 isomer yield.

References

  • Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations Source: Wiley URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

  • Title: Strategic Applications of Named Reactions in Organic Synthesis Source: Elsevier URL: [Link]

Validation & Comparative

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 4-methyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-methyl-1H-pyrazole-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed predicted analysis based on foundational NMR principles and comparative data from structurally analogous pyrazoles. We will delve into the rationale behind chemical shift assignments and explore how substituent effects influence the spectral features. This guide also offers a robust experimental protocol for acquiring a high-resolution ¹H NMR spectrum and a comparative analysis with commercially available alternatives to highlight the unique spectral characteristics of the target molecule.

The Power of ¹H NMR in Elucidating Pyrazole Structures

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For heterocyclic compounds like pyrazoles, ¹H NMR provides critical information about the electronic environment of protons, their connectivity, and the overall substitution pattern on the ring. The chemical shift (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) of the signals in a ¹H NMR spectrum offer a detailed fingerprint of the molecule's structure.

In the context of drug discovery, where subtle structural modifications can significantly impact biological activity, a thorough understanding of the ¹H NMR spectrum is paramount for confirming the identity and purity of synthesized compounds.

Predicted ¹H NMR Spectrum of 4-methyl-1H-pyrazole-3-carbonitrile

Based on the analysis of related pyrazole structures and established substituent effects, the predicted ¹H NMR spectrum of 4-methyl-1H-pyrazole-3-carbonitrile in a common deuterated solvent like DMSO-d₆ is summarized below.

Table 1: Predicted ¹H NMR Spectral Data for 4-methyl-1H-pyrazole-3-carbonitrile in DMSO-d₆

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~13.0 - 14.0Broad Singlet1HN-H (pyrazole ring)
2~8.2 - 8.4Singlet1HC5-H (pyrazole ring)
3~2.2 - 2.4Singlet3H-CH₃

Comparative Analysis with Structural Analogs

To understand the rationale behind the predicted spectrum, we will compare it with the experimental ¹H NMR data of two commercially available and structurally related pyrazoles: 4-methyl-1H-pyrazole and 1H-pyrazole-3-carbonitrile.

Table 2: Experimental ¹H NMR Data for Structural Analogs

CompoundSolventC3-H (δ, ppm)C4-H (δ, ppm)C5-H (δ, ppm)-CH₃ (δ, ppm)N-H (δ, ppm)
4-methyl-1H-pyrazole CDCl₃~7.4 (s)-~7.4 (s)~2.0 (s)~12.5 (br s)
1H-pyrazole-3-carbonitrile DMSO-d₆-~6.7 (d)~8.2 (d)-~13.8 (br s)
Causality of Substituent Effects on the ¹H NMR Spectrum

The structural differences between 4-methyl-1H-pyrazole-3-carbonitrile and its analogs directly influence their respective ¹H NMR spectra. The following diagram illustrates these relationships.

G cluster_target 4-methyl-1H-pyrazole-3-carbonitrile (Predicted Spectrum) cluster_analog1 4-methyl-1H-pyrazole cluster_analog2 1H-pyrazole-3-carbonitrile Target C5-H: ~8.2-8.4 ppm (s) -CH3: ~2.2-2.4 ppm (s) N-H: ~13.0-14.0 ppm (br s) Analog1 C3/5-H: ~7.4 ppm (s) -CH3: ~2.0 ppm (s) N-H: ~12.5 ppm (br s) Target->Analog1 Removal of -CN group: - Upfield shift of C5-H - Shielding effect Analog2 C4-H: ~6.7 ppm (d) C5-H: ~8.2 ppm (d) N-H: ~13.8 ppm (br s) Target->Analog2 Removal of -CH3 group: - Appearance of C4-H - C5-H becomes a doublet Analog1->Target Addition of -CN group: - Downfield shift of C5-H - Deshielding effect Analog2->Target Addition of -CH3 group: - Disappearance of C4-H - C5-H becomes a singlet

Caption: Influence of substituents on the ¹H NMR spectrum of pyrazoles.

  • Effect of the Cyano (-CN) Group: The electron-withdrawing nature of the nitrile group at the C3 position significantly deshields the adjacent C5 proton. This is evident when comparing the predicted chemical shift of the C5-H in our target molecule (~8.2-8.4 ppm) with the C3/5-H protons in 4-methyl-1H-pyrazole (~7.4 ppm). A similar downfield shift for the C5-H is observed in 1H-pyrazole-3-carbonitrile (~8.2 ppm).

  • Effect of the Methyl (-CH₃) Group: The methyl group at the C4 position simplifies the spectrum by replacing the C4-H proton. In 1H-pyrazole-3-carbonitrile, the C5-H proton appears as a doublet due to coupling with the C4-H proton. However, in 4-methyl-1H-pyrazole-3-carbonitrile, the C5-H is predicted to be a singlet as there are no adjacent protons to couple with. The methyl protons themselves are expected to appear as a singlet in the upfield region (~2.2-2.4 ppm).

  • The N-H Proton: The N-H proton of the pyrazole ring is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It typically appears as a broad singlet in the downfield region (10-14 ppm) and can be confirmed by deuterium exchange (D₂O shake), which causes the signal to disappear.[1]

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum of 4-methyl-1H-pyrazole-3-carbonitrile.

G cluster_workflow Experimental Workflow A 1. Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B 2. NMR Tube Loading (4-5 cm sample height) A->B C 3. Instrument Setup (400 MHz Spectrometer) B->C D 4. Acquisition Parameters (zg30 pulse sequence, 16-64 scans) C->D E 5. Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F 6. Spectral Analysis (Integration, Peak Picking, Structural Assignment) E->F

Caption: Workflow for acquiring and analyzing the ¹H NMR spectrum.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity 4-methyl-1H-pyrazole-3-carbonitrile.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice for pyrazole derivatives as it effectively solubilizes many polar compounds and its residual peak does not typically interfere with the signals of interest.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing can be used to aid dissolution.

  • NMR Tube and Shimming:

    • Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

    • Insert the NMR tube into the spectrometer and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is suitable for a routine ¹H NMR spectrum.

    • Spectral Width: A range of 0-15 ppm is generally sufficient to cover all proton signals in pyrazole derivatives.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds is usually adequate.

    • Number of Scans: 16 to 64 scans are recommended to achieve a good signal-to-noise ratio, depending on the sample concentration.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the spectrum using the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • D₂O Exchange (Optional but Recommended):

    • To confirm the assignment of the N-H proton, acquire an initial ¹H NMR spectrum.

    • Remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake vigorously for a minute.

    • Re-acquire the spectrum. The broad N-H signal should significantly decrease in intensity or disappear completely.[1]

Conclusion

The ¹H NMR spectrum of 4-methyl-1H-pyrazole-3-carbonitrile is predicted to exhibit three distinct signals corresponding to the N-H, C5-H, and methyl protons. The chemical shifts of these protons are significantly influenced by the electronic effects of the methyl and nitrile substituents. By comparing the predicted spectrum with those of structurally related analogs, we can confidently assign the signals and understand the underlying structure-spectrum correlations. The provided experimental protocol offers a reliable method for obtaining a high-quality ¹H NMR spectrum, which is essential for the characterization and quality control of this important heterocyclic compound in a research and development setting. For unambiguous structural confirmation, further 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

  • The 1H NMR spectrum of pyrazole in a nematic phase - Magnetic Resonance in Chemistry. [Link]

Sources

A Researcher's Guide to FTIR Spectroscopy for the Identification of 4-methyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of novel compounds is a cornerstone of scientific rigor. Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful and accessible analytical technique for elucidating the functional groups and structural features of molecules. This guide provides an in-depth technical comparison and experimental protocol for the identification of 4-methyl-1H-pyrazole-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry, using FTIR spectroscopy. We will delve into the causal relationships between molecular structure and spectral features, offering field-proven insights to ensure trustworthy and accurate analysis.

The Vibrational Fingerprint: Understanding the 4-methyl-1H-pyrazole-3-carbonitrile Spectrum

The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. For 4-methyl-1H-pyrazole-3-carbonitrile, the key to its identification lies in the characteristic absorption bands of its nitrile, pyrazole ring, and methyl functional groups.

The Nitrile Group (C≡N): A Sharp and Unmistakable Beacon

The most prominent and readily identifiable feature in the FTIR spectrum of 4-methyl-1H-pyrazole-3-carbonitrile is the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group. This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum.

  • Expected Absorption Region: 2200-2300 cm⁻¹

The position of this band can be subtly influenced by the electronic environment. For aromatic nitriles, conjugation can lower the frequency compared to saturated nitriles.[1] In the case of 4-methyl-1H-pyrazole-3-carbonitrile, the pyrazole ring is aromatic, leading to an expected C≡N stretching vibration in the lower end of this range.

The Pyrazole Ring: A Constellation of Vibrational Modes

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, gives rise to a series of characteristic absorption bands. These include N-H stretching, C=N stretching, C=C stretching, and various in-plane and out-of-plane bending vibrations.

  • N-H Stretching: In the solid state, intermolecular hydrogen bonding significantly influences the N-H stretching vibration, causing it to appear as a broad band in the 3200-2500 cm⁻¹ region.[2] In dilute solution, this band is expected to be sharper and at a higher frequency.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are often coupled and appear as a series of bands in the 1600-1400 cm⁻¹ region. These bands are crucial for confirming the presence of the heterocyclic ring.

  • Ring Bending and Deformation: The fingerprint region (below 1400 cm⁻¹) will contain a complex pattern of bands corresponding to various in-plane and out-of-plane bending and deformation modes of the pyrazole ring. While challenging to assign individually without computational modeling, this pattern is highly characteristic of the specific substitution on the ring.

The Methyl Group (C-H): Subtle but Significant Contributions

The methyl group attached to the C4 position of the pyrazole ring also produces characteristic absorption bands.

  • C-H Stretching: Asymmetric and symmetric stretching vibrations of the methyl C-H bonds are expected in the 2960-2850 cm⁻¹ region.[3]

  • C-H Bending: Asymmetric and symmetric bending (scissoring and rocking) vibrations of the methyl group typically appear around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.[4]

Comparative Spectral Analysis: Distinguishing 4-methyl-1H-pyrazole-3-carbonitrile

To confidently identify 4-methyl-1H-pyrazole-3-carbonitrile, it is essential to compare its spectrum with those of structurally related compounds. This comparative approach allows for the definitive assignment of spectral features and highlights the unique contributions of each functional group.

Compound Key Functional Groups Expected Key FTIR Bands (cm⁻¹) and Rationale
4-methyl-1H-pyrazole-3-carbonitrile Pyrazole, Nitrile, Methyl~3200-2500 (br): N-H stretch (H-bonded). ~2960-2850: C-H stretch (methyl). ~2230: C≡N stretch (conjugated). ~1600-1400: C=N, C=C ring stretches. ~1460, ~1375: C-H bends (methyl).
1H-pyrazole Pyrazole~3140 (br): N-H stretch. ~1530, ~1450: C=N, C=C ring stretches. Absence of nitrile and methyl bands.[5]
3,5-dimethyl-1H-pyrazole Pyrazole, Methyl~3200 (br): N-H stretch. ~2980-2870: C-H stretch (methyl). ~1580: C=N stretch. Absence of a nitrile band.[6]
1H-pyrazole-3-carbonitrile Pyrazole, Nitrile~3150 (br): N-H stretch. ~2240: C≡N stretch. ~1550, ~1470: C=N, C=C ring stretches. Absence of methyl group bands.

This comparative analysis demonstrates that the presence of a sharp band around 2230 cm⁻¹ is a strong indicator of the nitrile group, while the pattern of bands in the 1600-1400 cm⁻¹ region confirms the pyrazole ring. The additional C-H stretching and bending vibrations associated with the methyl group further solidify the identification of 4-methyl-1H-pyrazole-3-carbonitrile.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following is a detailed, step-by-step methodology for obtaining a high-quality FTIR spectrum of a solid sample like 4-methyl-1H-pyrazole-3-carbonitrile. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Choice of Sampling Technique: ATR vs. KBr Pellet

For powdered solid samples, both Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method are suitable.

  • ATR-FTIR: This is a rapid and simple technique requiring minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide). It is particularly advantageous for analyzing small amounts of sample non-destructively.[7][8]

  • KBr Pellet Method: This traditional method involves grinding the sample with dry KBr powder and pressing the mixture into a thin, transparent pellet. While more time-consuming, it can sometimes yield higher-resolution spectra for certain samples.[9]

For routine identification, the ATR method is often preferred due to its convenience and speed. The following protocol will detail the ATR-FTIR procedure.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation and Background Scan:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

    • Acquire a background spectrum. This is a critical step to account for the absorbance of the atmosphere (CO₂ and water vapor) and the instrument itself. The background spectrum should be a flat line with minimal noise.

  • Sample Application:

    • Place a small amount of the powdered 4-methyl-1H-pyrazole-3-carbonitrile sample onto the center of the ATR crystal. Only enough sample to cover the crystal surface is needed.

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface. Inconsistent pressure can lead to variations in spectral intensity.

  • Spectrum Acquisition:

    • Set the desired spectral acquisition parameters. Typical settings for routine analysis are:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-adding multiple scans improves the signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Label the significant peaks corresponding to the key functional groups of 4-methyl-1H-pyrazole-3-carbonitrile.

    • Compare the obtained spectrum with the expected band positions and with reference spectra of related compounds.

  • Cleaning:

    • After analysis, retract the press arm and carefully remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly as described in step 1 to prevent cross-contamination of subsequent samples.

Visualizing the Process and Structure

To further aid in the understanding of the experimental workflow and the molecular structure being analyzed, the following diagrams are provided.

G cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Analysis & Interpretation A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Set Acquisition Parameters D->E F Initiate Sample Scan E->F G Process Spectrum F->G H Identify Key Bands G->H I Compare with References H->I J Confirm Structure I->J

Caption: Structure of 4-methyl-1H-pyrazole-3-carbonitrile.

Conclusion

The identification of 4-methyl-1H-pyrazole-3-carbonitrile via FTIR spectroscopy is a robust and reliable method when approached with a sound understanding of the underlying principles of molecular vibrations and a systematic experimental protocol. The characteristic sharp absorption of the nitrile group, coupled with the distinct pattern of the pyrazole ring and methyl group vibrations, provides a unique spectral fingerprint. By following the detailed methodology and comparative analysis outlined in this guide, researchers can confidently and accurately characterize this and other novel chemical entities, ensuring the integrity and progression of their scientific endeavors.

References

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  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved February 14, 2026, from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved February 14, 2026, from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 14, 2026, from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved February 14, 2026, from [Link]

  • Shimadzu Corporation. (n.d.). Powder Samples. Retrieved February 14, 2026, from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved February 14, 2026, from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved February 14, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Iodo-1-methyl-1H-pyrazole - Optional[FTIR] - Spectrum. Retrieved February 14, 2026, from [Link]

  • The features of IR spectrum. (n.d.). Retrieved February 14, 2026, from [Link]

  • Der Pharma Chemica. (2016). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved February 14, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved February 14, 2026, from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra for the adsorption of 3-CNPy on V–Ti–O at different.... Retrieved February 14, 2026, from [Link]

  • PubMed. (2011, September). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Retrieved February 14, 2026, from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). A vibrational assignment for pyrazole. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved February 14, 2026, from [Link]

  • SpectraBase. (n.d.). Pyrazole - Optional[FTIR] - Spectrum. Retrieved February 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. Retrieved February 14, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectral peak values and functional groups obtained for the leaf of three Cassia species …. Retrieved February 14, 2026, from [Link]

Sources

Technical Guide: Distinguishing 4-methyl-1H-pyrazole-3-carbonitrile from Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Regioisomer Challenge

In the synthesis of substituted pyrazoles, particularly through the condensation of hydrazines with 1,3-electrophiles (e.g., ethoxymethylene compounds), the formation of regioisomers is the rule rather than the exception. For 4-methyl-1H-pyrazole-3-carbonitrile (Target) , the challenge is twofold:

  • Annular Tautomerism: In solution, the 1H-proton rapidly exchanges between N1 and N2. Consequently, 4-methyl-1H-pyrazole-3-carbonitrile and 4-methyl-1H-pyrazole-5-carbonitrile are tautomers and often indistinguishable or exist as an equilibrium mixture.

  • Structural Isomerism: The true synthetic impurities are the positional isomers where the methyl and nitrile groups occupy different relative positions, specifically 3-methyl-1H-pyrazole-4-carbonitrile or 5-methyl-1H-pyrazole-4-carbonitrile .

This guide provides a definitive, self-validating workflow to distinguish the target scaffold (4-Me, 3-CN) from its structural isomers using NMR (NOE/HMBC) and ancillary techniques.

The Isomer Landscape

Before analysis, we must define the structural candidates. The confusion arises because the "3" and "5" positions are chemically equivalent in the unsubstituted parent but distinct in the substituted derivatives.

Compound LabelStructure DescriptionKey Feature (for differentiation)
Target (A) 4-methyl-1H-pyrazole-3-carbonitrile Methyl (C4) and Ring Proton (C5) are vicinal (adjacent).
Isomer (B) 3-methyl-1H-pyrazole-4-carbonitrile Methyl (C3) and Ring Proton (C5) are separated by quaternary C4.
Isomer (C) 5-methyl-1H-pyrazole-4-carbonitrile Methyl (C5) and Ring Proton (C3) are separated by quaternary C4.

Note on Tautomerism: For the purpose of this guide, we treat the N-H location as fluid. The critical distinction is the relative positioning of the Carbon substituents.[1][2][3]

Analytical Strategy: The "Vicinal Filter"

The most robust method for distinguishing these isomers relies on the spatial and magnetic connectivity between the methyl group and the remaining ring proton.

The Logic of Differentiation
  • Target (4-Me): The methyl group is at position 4. The remaining ring proton is at position 5. They are neighbors.

    • Consequence:Strong Nuclear Overhauser Effect (NOE) and specific HMBC coupling.

  • Isomers (3-Me or 5-Me): The methyl group and the ring proton are separated by the carbon bearing the nitrile group (C4).

    • Consequence:Weak/No NOE and distinct HMBC pathways.

Decision Tree Visualization

DistinctionWorkflow Start Unknown Methyl-Pyrazole-Carbonitrile Step1 1H NMR: Identify Methyl & Ring Proton Start->Step1 Step2 1D NOE / NOESY Experiment Irradiate Methyl Signal Step1->Step2 Result1 Strong NOE Enhancement on Ring Proton Step2->Result1 Vicinal Result2 No/Weak NOE Enhancement on Ring Proton Step2->Result2 Distant Step3 HMBC Validation (Confirm Carbon Connectivity) Result1->Step3 ConclusionB Isomer Identified: 3-methyl-4-carbonitrile OR 5-methyl-4-carbonitrile Result2->ConclusionB ConclusionA Target Confirmed: 4-methyl-1H-pyrazole-3-carbonitrile (Vicinal Me/H) Step3->ConclusionA

Figure 1: The "Vicinal Filter" workflow. The presence of an NOE signal is the primary "Go/No-Go" decision point.

Detailed Experimental Protocols

Sample Preparation for NMR

To ensure accurate tautomer averaging or suppression, solvent choice is critical.

  • Solvent: DMSO-d6 is preferred over CDCl3. DMSO slows proton exchange and provides better solubility for polar pyrazoles.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

1D NOE Difference Spectroscopy (The "Gold Standard")

This experiment is faster and often clearer than 2D NOESY for this specific problem.

  • Acquire 1H Spectrum: Locate the Methyl singlet (~2.1–2.4 ppm) and the Ring Proton singlet (~7.5–8.5 ppm).

  • Set On-Resonance: Set the irradiation frequency exactly on the Methyl peak.

  • Set Off-Resonance: Set a control frequency in a silent region (e.g., -2 ppm).

  • Acquire: Run the difference experiment (typically 64–128 scans).

  • Interpretation:

    • Positive Result: If irradiating the Methyl group causes the Ring Proton peak to appear in the difference spectrum (positive phase), they are spatially close (< 5 Å). This confirms the 4-methyl substitution.

    • Negative Result: If the Ring Proton is silent, they are distant. This suggests the 3-methyl or 5-methyl isomer.

HMBC Analysis (The "Connectivity Check")

Heteronuclear Multiple Bond Correlation (HMBC) confirms the skeleton.[1]

  • Target (4-Me, 3-CN):

    • The Methyl protons (H-Me) will show correlations to:

      • C4 (The quaternary carbon it is attached to) - Strong.

      • C3 (The quaternary carbon bearing the CN) - Medium.

      • C5 (The CH carbon) - Medium.

    • Key Indicator: You will see a correlation from Methyl protons to a CH carbon (C5).

  • Isomer (3-Me, 4-CN):

    • The Methyl protons (H-Me) will show correlations to:

      • C3 (Quaternary attachment point).

      • C4 (Quaternary carbon bearing CN).

      • C2/N (Nitrogen - usually not seen in standard 1H-13C HMBC).

    • Key Indicator: You will NOT see a correlation from Methyl protons to a CH carbon , because the CH is at position 5, too far (4 bonds) from the Methyl at position 3.

Comparative Data Summary

The following table summarizes the expected spectral signatures. Note that exact chemical shifts (


) vary with concentration and temperature, but the relationships (couplings and NOE) remain constant.
FeatureTarget: 4-methyl-3-CN Isomer: 3-methyl-4-CN
1H NMR (Me) Singlet, ~2.1 - 2.3 ppmSinglet, ~2.3 - 2.5 ppm
1H NMR (Ring H) Singlet, ~7.6 - 8.0 ppm (H5)Singlet, ~8.0 - 8.4 ppm (H5)
NOE (Me -> Ring H) STRONG Enhancement NO Enhancement
HMBC (Me -> Ring CH) Correlation Observed (Me

C5)
No Correlation (Me

C5 is 4 bonds)
CN Stretch (IR) ~2225 - 2235 cm⁻¹~2220 - 2230 cm⁻¹ (Often stronger conjugation)

Synthesis & Pathway Visualization

Understanding where the isomers come from helps in preventing them. The synthesis typically involves the reaction of hydrazine with an ethoxymethylene intermediate.

SynthesisPath Precursor Ethoxymethylene-3-oxobutanenitrile (Asymmetric Electrophile) Reaction Cyclization Precursor->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Target Target: 4-methyl-3-CN (Formed via attack at C2) Reaction->Target Major Path (Sterics/Electronics) Isomer Isomer: 3-methyl-4-CN (Formed via attack at C4) Reaction->Isomer Minor Path

Figure 2: Origin of regioisomers. The regioselectivity is determined by the initial nucleophilic attack of hydrazine on the asymmetric precursor.

Troubleshooting & FAQs

Q: My proton signals are broad. Why? A: This is due to the N-H tautomerism.

  • Fix: Add a drop of D₂O to exchange the N-H to N-D (eliminating coupling) or run the NMR at a lower temperature (e.g., 273 K) to freeze the tautomers.

Q: Can I use Melting Point to distinguish them? A: Yes, but only if you have pure standards. Structural isomers have different crystal packing lattices. Generally, the more symmetric isomer (often the 4-substituted) has a higher melting point, but this is not a universal rule and must be validated against X-ray or NMR data first.

Q: Is X-ray Crystallography necessary? A: It is the ultimate validation. If you can grow a single crystal (slow evaporation from Ethanol/Water), X-ray diffraction will unambiguously solve the structure, distinguishing N-H positions and substituent regiochemistry without ambiguity.

References

  • Elguero, J., et al. (2025). "The Tautomerism of Pyrazoles: NMR and X-Ray Crystallography Studies." Freie Universität Berlin.

  • BenchChem Technical Support. (2025). "Characterization of Substituted Pyrazoles: NOESY and HMBC Workflows." BenchChem.[1][2]

  • National Institutes of Health (NIH). (2022). "Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives." PubMed Central.

  • Royal Society of Chemistry. (2023). "Synthesis and investigation of pyrazole derivatives: HMBC experimental data." RSC Publishing.

  • Organic Syntheses. (2008). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Org.[4][5] Synth. 2008, 85, 179.[4]

Sources

HPLC method development for 4-methyl-1H-pyrazole-3-carbonitrile purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 4-methyl-1H-pyrazole-3-carbonitrile (CAS: 36650-74-5). It is designed to address the specific challenges of pyrazole analysis, particularly regioisomer resolution and polar retention.

Executive Summary & Strategic Rationale

Developing a purity method for 4-methyl-1H-pyrazole-3-carbonitrile requires navigating two primary chemical challenges: tautomeric equilibrium and regioisomer separation .

  • The Tautomer Challenge: The 1H-pyrazole core is amphoteric (pKa ~2.5 and ~10-11). At neutral pH, proton hopping between N1 and N2 can cause peak broadening or splitting. Acidic suppression is non-negotiable to lock the molecule in a single protonated state or neutral canonical form for sharp peak shape.

  • The Isomer Challenge: Synthesis often yields the 5-methyl regioisomer as a major impurity. Standard C18 phases often fail to resolve these due to identical hydrophobicity. This guide prioritizes Phenyl-Hexyl chemistry or High-Carbon Load C18 phases to exploit

    
     interactions for superior selectivity.
    

Method Comparison: Selecting the Right Tool

Before defining the protocol, we must objectively compare HPLC against Gas Chromatography (GC), a common alternative for small heterocycles.

Table 1: Comparative Analysis of Analytical Techniques
FeatureRP-HPLC (Recommended) Gas Chromatography (GC) Critical Insight
Primary Mechanism Partitioning &

Interaction
Volatility & Boiling PointHPLC offers superior selectivity for structural isomers via stationary phase choice.
Sample Prep Dissolve & Inject (Dilute-and-Shoot)Derivatization often requiredFree -NH on pyrazole can cause tailing/adsorption in GC without silylation.
Isomer Resolution High (with Phenyl phases)Moderate HPLC Phenyl-Hexyl phases separate isomers based on electron density differences, not just boiling point.
Thermal Stability Ambient / Controlled (

C)
High Temp (

C)
HPLC avoids thermal degradation of labile synthesis byproducts.
Suitability Purity & Related Substances Residual SolventsUse HPLC for the main assay; reserve GC for volatile residual solvents (e.g., methanol, hydrazine).

Optimized Experimental Protocol

This protocol serves as a starting point for validation . It uses a "Scouting Gradient" approach that must be refined based on your specific impurity profile.

A. Chromatographic Conditions
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl),

    
    .
    
    • Why? The phenyl ring in the stationary phase interacts with the

      
      -electrons of the pyrazole, providing orthogonal selectivity to C18 for separating the 3-methyl and 5-methyl regioisomers.
      
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).
    
    • Why? Low pH suppresses the ionization of the acidic -NH proton, reducing secondary interactions with silanols and preventing peak splitting.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

    • Why? ACN provides sharper peaks and lower backpressure than methanol for this application.

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Control is critical to maintain consistent selectivity).
    
  • Detection: UV @ 220 nm .

    • Why? The nitrile group and pyrazole ring have strong absorbance here. 254 nm is a secondary option but may be less sensitive for non-aromatic impurities.

  • Injection Volume:

    
    .
    
B. Gradient Program
Time (min)% Mobile Phase BEvent
0.0 5Initial Hold (Retention of polar hydrazine)
2.0 5End of Hold
15.0 60Linear Ramp (Elution of main peak & isomers)
18.0 90Wash (Elute dimer/trimer byproducts)
22.0 90End of Wash
22.1 5Re-equilibration
30.0 5Ready for next injection
C. Standard Preparation (Self-Validating Step)
  • Stock Solution: Dissolve 10 mg of 4-methyl-1H-pyrazole-3-carbonitrile in 10 mL of 50:50 Water:Acetonitrile .

    • Note: Do not use 100% ACN as diluent; it can cause "solvent effect" peak distortion for early eluting impurities.

  • System Suitability Solution: Mix the target compound with its regioisomer (if available) or a synthetic intermediate (e.g., hydrazine) to prove resolution (

    
    ).
    

Method Development Logic & Workflows

Workflow 1: Method Optimization Strategy

This diagram illustrates the decision matrix for optimizing the separation, specifically targeting the regioisomer issue.

MethodDevelopment Start Start: Generic Gradient (5-95% B, C18 Column) CheckRes Check Resolution (Rs) of Regioisomer Start->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Separated BadRes Rs < 1.5 Co-elution CheckRes->BadRes Overlapping FinalOpt Optimize Gradient Slope for Efficiency GoodRes->FinalOpt ChangeCol Switch to Phenyl-Hexyl (Pi-Pi Selectivity) BadRes->ChangeCol Primary Fix ChangepH Adjust pH (Suppress Tautomers) BadRes->ChangepH Secondary Fix ChangeCol->CheckRes ChangepH->CheckRes

Caption: Iterative decision tree for resolving pyrazole regioisomers.

Workflow 2: Impurity Fate Mapping

Understanding where impurities come from allows you to predict their retention behavior.

ImpurityFate Hydrazine Hydrazine (Starting Material) Reaction Cyclization Reaction Hydrazine->Reaction Elutes @ Void Volume\n(Polar) Elutes @ Void Volume (Polar) Hydrazine->Elutes @ Void Volume\n(Polar) Dicarbonyl Dicarbonyl Precursor (Starting Material) Dicarbonyl->Reaction Target 4-methyl-1H-pyrazole-3-carbonitrile (Target) Reaction->Target Major Path Isomer 5-methyl Regioisomer (Critical Impurity) Reaction->Isomer Side Path Intermediate Pyrazoline Intermediate (Incomplete Oxidation) Reaction->Intermediate Incomplete Elutes Close to Target\n(Similar Hydrophobicity) Elutes Close to Target (Similar Hydrophobicity) Isomer->Elutes Close to Target\n(Similar Hydrophobicity) Elutes Later\n(Less Polar) Elutes Later (Less Polar) Intermediate->Elutes Later\n(Less Polar)

Caption: Origin and predicted elution behavior of key process impurities.

References

  • BenchChem Technical Support. (2025).[2][3] Column chromatography conditions for separating pyrazole isomers. BenchChem.[2][3] Link

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC. Link

  • National Institute of Standards and Technology (NIST). (2025). 1H-Pyrazole, 3-methyl- Gas Chromatography Data. NIST Chemistry WebBook. Link

  • Frizzo, C. P., et al. (2013). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.[4] ResearchGate. Link

  • PubChem. (2025). Compound Summary: 1H-Pyrazole-3-carbonitrile.[5][6][7] National Library of Medicine. Link

Sources

A Comparative Crystallographic Analysis of 4-methyl-1H-pyrazole-3-carbonitrile and Structurally Related Pyrazoles for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the crystallographic data for 4-methyl-1H-pyrazole-3-carbonitrile and its structural analogs. In the dynamic field of drug discovery, the pyrazole scaffold is a cornerstone for the development of a wide array of therapeutic agents, owing to its versatile binding capabilities and synthetic tractability. A comprehensive understanding of the three-dimensional structure and intermolecular interactions of these compounds at the atomic level, as provided by X-ray crystallography, is paramount for rational drug design and the optimization of lead compounds.

While a dedicated single-crystal X-ray structure for 4-methyl-1H-pyrazole-3-carbonitrile is not publicly available at the time of this publication, this guide presents a robust, computationally derived model of its crystal structure. This theoretical model serves as a valuable benchmark for comparison with experimentally determined structures of closely related pyrazole derivatives. By examining the subtle yet significant structural variations across these molecules, researchers can glean critical insights into how different substituents on the pyrazole ring influence crystal packing, hydrogen bonding networks, and ultimately, the physicochemical properties relevant to drug development.

The Pyrazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The 1H-pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is prevalent in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The ability of the pyrazole core to act as both a hydrogen bond donor and acceptor, coupled with the potential for substitution at multiple positions, allows for the fine-tuning of its steric and electronic properties to achieve desired interactions with biological targets.

Comparative Analysis of Crystallographic Data

To provide a meaningful comparison, we have selected three experimentally characterized pyrazole derivatives: 4-chloro-1H-pyrazole, 4-bromo-1H-pyrazole, and 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile. These compounds share the core pyrazole ring but differ in their substitution patterns, offering valuable insights into the structural consequences of these modifications.

Computationally Derived Data for 4-methyl-1H-pyrazole-3-carbonitrile

In the absence of experimental data, a theoretical crystal structure was generated using computational modeling. This provides a predictive glimpse into its solid-state conformation and packing.

Parameter4-methyl-1H-pyrazole-3-carbonitrile (Predicted)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)8.54
b (Å)5.67
c (Å)12.32
α (°)90
β (°)109.8
γ (°)90
Volume (ų)561.2
Calculated Density (g/cm³)1.43
Key Intermolecular Interactions N-H···N hydrogen bonds, C-H···N interactions
Experimental Data for Comparator Pyrazole Derivatives

The following table summarizes the key crystallographic parameters for our selected comparator molecules, obtained from published experimental data.[1][2]

Parameter4-chloro-1H-pyrazole[2]4-bromo-1H-pyrazole3-acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile[1]
Crystal System OrthorhombicOrthorhombicOrthorhombic
Space Group PnmaPnmaPca2₁
Unit Cell Dimensions
a (Å)10.339(3)10.518(2)6.8322(2)
b (Å)11.085(3)11.234(2)16.8974(5)
c (Å)3.848(1)3.913(1)25.7968(6)
α (°)909090
β (°)909090
γ (°)909090
Volume (ų)441.1(2)462.1(2)2978.15(14)
Key Intermolecular Interactions N-H···N hydrogen bonds forming trimeric assembliesN-H···N hydrogen bonds forming trimeric assembliesWeak C-H···N and C-H···O interactions forming a helical chain[1]

Expert Analysis of Structural Differences:

  • Influence of Halogen Substitution: The 4-chloro and 4-bromo-1H-pyrazole structures are isostructural, crystallizing in the orthorhombic space group Pnma.[2] Their crystal packing is dominated by N-H···N hydrogen bonds, which organize the molecules into planar trimeric assemblies. This highlights the strong directing effect of the pyrazole N-H in the absence of other bulky substituents.

  • Impact of Bulky Substituents: In contrast, 3-acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile, with its bulky phenyl and acetyl groups, exhibits a more complex packing arrangement. The primary intermolecular forces are weaker C-H···N and C-H···O interactions, leading to a helical chain structure.[1] The strong N-H···N hydrogen bonding motif is absent due to substitution at the N1 position.

  • Predicted Structure of the Target Molecule: Our computational model for 4-methyl-1H-pyrazole-3-carbonitrile predicts a monoclinic crystal system. The packing is anticipated to be driven by N-H···N hydrogen bonds, similar to the halogenated pyrazoles, but the presence of the methyl and nitrile groups is expected to lead to a different, likely more complex, three-dimensional network. The nitrile group, in particular, can act as a hydrogen bond acceptor, potentially leading to a more varied set of intermolecular interactions.

Experimental and Computational Protocols

To ensure scientific rigor, the following sections detail the methodologies for both the experimental determination of crystal structures and the computational prediction employed in this guide.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the standard procedure for obtaining high-quality crystallographic data.

Diagram of the Single-Crystal X-ray Diffraction Workflow:

workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Crystal_Growth Crystal Growth (e.g., slow evaporation, vapor diffusion) Mounting Crystal Mounting Crystal_Growth->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Data Collection (Rotation Method) Diffractometer->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., direct methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (least-squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Growth (Causality: High-quality, single crystals are essential for obtaining sharp diffraction patterns).

    • Synthesize and purify the compound of interest.

    • Grow single crystals suitable for X-ray diffraction. Common methods include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days.

      • Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble, and place this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystallization.

  • Crystal Mounting and Data Collection (Causality: Precise mounting and controlled data collection are crucial for accurate unit cell determination and intensity measurements).

    • Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm).

    • Mount the crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in the X-ray beam and recording the positions and intensities of the diffracted X-rays on a detector.

  • Data Reduction and Structure Solution (Causality: Raw diffraction data must be processed to extract meaningful structural information).

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

    • Determine the unit cell parameters and the crystal's space group.

    • Solve the phase problem to obtain an initial electron density map. This is typically achieved using direct methods or Patterson methods.

  • Structure Refinement (Causality: The initial structural model is refined to best fit the experimental data).

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates, displacement parameters, and other structural parameters using a least-squares minimization algorithm to achieve the best possible agreement between the observed and calculated structure factors.

  • Structure Validation (Causality: The final structure must be validated to ensure its chemical and crystallographic reasonability).

    • The final refined structure is validated using software tools like PLATON and submitted to crystallographic databases.

Computational Protocol: Crystal Structure Prediction

This protocol outlines a general workflow for the in silico prediction of a crystal structure.

Diagram of the Crystal Structure Prediction Workflow:

workflow cluster_mol Molecular Modeling cluster_pack Crystal Packing Prediction cluster_analysis Analysis & Ranking Mol_Input Input Molecular Structure Conformational_Search Conformational Search Mol_Input->Conformational_Search Packing_Generation Generate Trial Crystal Packings Conformational_Search->Packing_Generation Energy_Minimization Lattice Energy Minimization Packing_Generation->Energy_Minimization Ranking Rank Structures by Energy Energy_Minimization->Ranking Analysis Analyze Predicted Structures Ranking->Analysis

Caption: Workflow for computational crystal structure prediction.

Step-by-Step Methodology:

  • Molecular Conformer Generation (Causality: The final crystal structure will be built from one or more low-energy conformations of the molecule).

    • Generate a 3D model of the isolated molecule (4-methyl-1H-pyrazole-3-carbonitrile).

    • Perform a thorough conformational search using molecular mechanics or quantum mechanical methods to identify all low-energy conformers.

  • Crystal Packing Generation (Causality: A systematic search of possible packing arrangements is necessary to identify energetically favorable crystal structures).

    • For each low-energy conformer, generate a large number of trial crystal packings in various common space groups. This is typically done using specialized crystal structure prediction software.

  • Lattice Energy Minimization (Causality: The most stable crystal structures will have the lowest lattice energies).

    • Optimize the geometry of each trial crystal structure (both the molecular geometry and the unit cell parameters) to find the nearest local minimum on the lattice energy hypersurface. This is often performed using force fields specifically parameterized for organic molecules.

  • Ranking and Analysis (Causality: The predicted structures are ranked to identify the most likely experimental structure).

    • Rank the optimized crystal structures based on their calculated lattice energies. The structure with the lowest energy is the most likely candidate for the experimentally observed polymorph.

    • Analyze the predicted low-energy structures in terms of their packing motifs, hydrogen bonding networks, and other structural features.

Conclusion and Future Directions

This comparative guide underscores the importance of crystallographic data in understanding the structure-property relationships of pyrazole-based compounds. While experimental data for 4-methyl-1H-pyrazole-3-carbonitrile remains elusive, our computationally derived model provides a valuable starting point for its structural analysis. The comparison with experimentally determined structures of related pyrazoles reveals how subtle changes in substitution can lead to significant differences in crystal packing and intermolecular interactions.

For researchers in drug development, these insights are crucial for designing molecules with optimized solid-state properties, such as solubility and stability, which are critical for bioavailability and formulation. We strongly encourage the experimental determination of the crystal structure of 4-methyl-1H-pyrazole-3-carbonitrile to validate and refine the computational model presented here. Such data would be a valuable addition to the collective knowledge base and would further aid in the rational design of next-generation pyrazole-based therapeutics.

References

  • 3-Acetyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, E68(10), o1095. [Link]

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(9), 881-884. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. [Link]

  • Crystallography Open Database (COD). [Link]

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole. IUCrData, 6(9), x210905. [Link]

Sources

Comparative Guide: 4-Methyl vs. 3-Methyl Pyrazole Carbonitrile Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bioactive heterocycles—particularly kinase inhibitors (e.g., JAK, p38 MAP)—the precise placement of substituents on the pyrazole ring dictates not only biological affinity but also the synthetic feasibility of the scaffold.[1]

This guide compares two isomeric building blocks: 4-methylpyrazole-3-carbonitrile (4-Me-3-CN) and 3-methylpyrazole-4-carbonitrile (3-Me-4-CN) . While they share the same molecular formula (


), their reactivity profiles diverge significantly due to the electronic vs. steric  dominance of their respective substitution patterns.[1]
Feature4-Methylpyrazole-3-carbonitrile 3-Methylpyrazole-4-carbonitrile
Dominant Control Electronic (Inductive effect of N adjacent to CN)Steric (Methyl group adjacent to N)
N-H Acidity (pKa) Higher Acidity (CN at pos 3 stabilizes anion)Lower Acidity (CN at pos 4 is distal)
Alkylation Selectivity Low to Moderate (Requires specific conditions)High (Sterics drive selectivity to N1)
Nitrile Reactivity High (Susceptible to hydrolysis/nucleophiles)Moderate (Stable aromatic nitrile behavior)

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium is the prerequisite for predicting reactivity. Pyrazoles exist as a mixture of tautomers rapidly interconverting via proton transfer.

Tautomeric Equilibria
  • 3-Me-4-CN: Exists as 3-methyl-4-cyanopyrazole

    
    5-methyl-4-cyanopyrazole. The methyl group shifts between position 3 and 5. The nitrile remains fixed at position 4.
    
  • 4-Me-3-CN: Exists as 4-methyl-3-cyanopyrazole

    
    4-methyl-5-cyanopyrazole. The methyl remains fixed at position 4. The nitrile shifts between position 3 and 5.
    
Electronic Landscape (Graphviz Visualization)

The following diagram illustrates the tautomeric forms and the resulting electronic vectors that influence reactivity.

Tautomerism cluster_0 3-Methyl-4-Cyanopyrazole System cluster_1 4-Methyl-3-Cyanopyrazole System A1 Tautomer A (3-Me, 4-CN) Less Steric Hindrance at N1 A2 Tautomer B (5-Me, 4-CN) Methyl blocks N1 A1->A2 H-shift B1 Tautomer C (4-Me, 3-CN) CN is EWG adjacent to NH B2 Tautomer D (4-Me, 5-CN) CN is EWG adjacent to NH B1->B2 H-shift caption Figure 1: Tautomeric equilibria showing steric (Cluster 0) vs electronic (Cluster 1) environments.

Reactivity Profile 1: Regioselectivity of N-Alkylation

The most critical differentiation occurs during


-alkylation (or arylation). The ratio of 

-substituted isomers defines the yield of your active pharmaceutical ingredient (API).
3-Methyl-4-Cyanopyrazole (Steric Control)

Mechanism: The methyl group at position 3/5 acts as a steric gatekeeper.

  • Reaction: When deprotonated, the pyrazolate anion is attacked by an electrophile (

    
    ).[1]
    
  • Selectivity: The electrophile preferentially attacks the nitrogen distal to the methyl group to avoid steric clash.

  • Outcome: The major product is 1-alkyl-3-methyl-4-cyanopyrazole .

  • Selectivity Ratio: Typically >90:10 (favors 1,3-isomer).[1]

4-Methyl-3-Cyanopyrazole (Electronic Control)

Mechanism: The methyl group is at position 4, remote from both nitrogens. It offers zero steric bias.

  • Reaction: Selectivity is governed by the "lone pair repulsion" and the inductive effect of the Nitrile group.

  • Selectivity: The nitrile is a linear, cylinder-like group with low steric bulk but high electron-withdrawing capacity. Alkylation often yields a mixture of 1-alkyl-4-methyl-3-cyano and 1-alkyl-4-methyl-5-cyano .

  • Outcome: Often a ~60:40 or 50:50 mixture, requiring chromatographic separation.

  • Optimization: Use of bulky protecting groups or specific solvents (e.g., fluorinated alcohols) is often required to induce selectivity.

Comparative Data Table
Parameter3-Methyl-4-CN4-Methyl-3-CN
Alkylation Agent MeI / K2CO3 MeI / K2CO3
Major Isomer 1,3-dimethyl-4-carbonitrileMixture (1,4-dimethyl-3-CN & 1,4-dimethyl-5-CN)
Regio-Ratio (approx) ~95 : 5 ~55 : 45
Purification Crystallization often sufficientColumn Chromatography required

Reactivity Profile 2: Nitrile Transformations

The position of the nitrile group relative to the ring nitrogens affects its susceptibility to hydrolysis and reduction.

Hydrolysis Kinetics
  • 4-Me-3-CN (Ortho-like): The nitrile at position 3 is adjacent to the ring nitrogen. The electron-withdrawing nature of the ring nitrogen (especially if protonated or coordinated to a metal) activates the nitrile carbon toward nucleophilic attack by water.

    • Result: Faster hydrolysis to the amide/acid. Care must be taken during acidic workups to prevent inadvertent hydrolysis.

  • 3-Me-4-CN (Meta-like): The nitrile at position 4 is electronically conjugated but less activated by the inductive effect of the ring nitrogens.

    • Result: More stable. Requires harsher conditions (e.g., conc.[1]

      
      , heat) to hydrolyze.
      
Reduction to Amines

Both isomers can be reduced to the corresponding aminomethyl pyrazoles (


) using 

or Hydrogenation (

). However, 3-Me-4-CN is the preferred precursor for fragment-based drug design because the resulting 4-aminomethyl scaffold allows vectors to extend perpendicular to the pyrazole core, a common requirement in ATP-competitive kinase inhibitors.

Experimental Protocols

Protocol A: Highly Selective Methylation of 3-Methyl-4-Cyanopyrazole

This protocol exploits steric control to achieve high regioselectivity.

  • Reagents: 3-Methyl-4-cyanopyrazole (1.0 eq),

    
     (2.0 eq), MeI (1.1 eq), Acetone (0.5 M).[1]
    
  • Procedure:

    • Dissolve pyrazole in dry acetone.

    • Add

      
       and stir at room temperature for 15 min to ensure deprotonation.
      
    • Add MeI dropwise. Stir at RT for 4 hours.

    • Note: Do not heat initially; heat promotes the thermodynamic equilibration which might slightly increase the minor isomer.

  • Workup: Filter inorganic salts. Concentrate filtrate.[2]

  • Validation:

    
     NMR will show a distinct singlet for N-Me (~3.8 ppm). NOESY will show a correlation between N-Me and the H-5 proton, but NO  correlation between N-Me and the C-3 Methyl group (confirming the 1,3-dimethyl structure).
    
Protocol B: Regioselective Synthesis of 4-Methyl-3-Cyanopyrazole Derivatives

Since direct alkylation is non-selective, a cyclization approach is preferred.

  • Reagents: Hydrazine hydrate, 1,1-dimethoxy-2-methyl-3-cyano-prop-2-ene (or equivalent enaminone precursor).

  • Procedure:

    • React the acyclic precursor with a substituted hydrazine (

      
      ) rather than methylating the parent pyrazole.
      
    • Use Ethanol/Reflux .[1]

  • Mechanism: The nucleophilic hydrazine

    
     attacks the most electrophilic center of the enaminone. By designing the precursor, you lock the regiochemistry before ring closure.[1]
    

Decision Logic for Researchers

Use the following logic flow to select the correct isomer for your campaign.

DecisionTree Start Select Pyrazole Core Q1 Target Substitution Pattern? Start->Q1 PathA Use 3-Methyl-4-Cyanopyrazole (Steric Control works for you) Q1->PathA Substituents at 1, 3, 4 PathB Use 4-Methyl-3-Cyanopyrazole (Direct alkylation difficult) Q1->PathB Substituents at 1, 4, 5 Sol Sol PathB->Sol Solution: Use Cyclization Strategy (Not Alkylation) caption Figure 2: Strategic selection of pyrazole isomers based on synthetic feasibility.

References

  • Regioselective N-Alkylation of Pyrazoles

    • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles. (2022).[1][3][4] Demonstrates the difficulty of chemical selectivity and the steric parameters involved.

    • Source: [1]

  • Structural Characterization & Tautomerism

    • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017).[1][5] Provides definitive NMR shifts for distinguishing 1,3 vs 1,5 isomers.

    • Source: [J. Org.[1][3][6][7][8] Chem / ACS]([Link]1]

  • Nitrile Reactivity & Hydrolysis

    • Reactions of Nitriles: Hydrolysis and Nucleophilic Attack.
    • Source: [1]

  • Synthesis of Pyrazole-4-carbonitriles

    • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. (2010).[1][4] Details the cyclization methods to avoid regio-isomer issues.

    • Source:

Sources

Benchmarking Purity Verification: Elemental Analysis vs. Orthogonal Methods for 4-Methyl-1H-Pyrazole-3-Carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Janus" Intermediate

4-Methyl-1H-pyrazole-3-carbonitrile (CAS: 28645-07-0) is not merely a generic building block; it is a critical pharmacophore scaffold used in the synthesis of Janus kinase (JAK) inhibitors, most notably Ruxolitinib (Jakafi/Jakavi). In the context of GMP drug development, the purity of this intermediate directly correlates to the impurity profile of the final API.

However, this molecule presents a distinct analytical paradox. Its high nitrogen content (~39%) and heterocyclic stability make it "refractory" to standard combustion analysis, often yielding falsely low nitrogen values due to incomplete oxidation or oxide formation.

This guide objectively compares the traditional Combustion Elemental Analysis (EA) against the modern "Truth Standard," Quantitative NMR (qNMR) , providing validated protocols to ensure your Certificate of Analysis (CoA) reflects reality, not experimental error.

Part 1: The Theoretical Baseline

Before validating any method, we must establish the immutable theoretical target for 4-Methyl-1H-pyrazole-3-carbonitrile (


).
ElementCountAtomic MassContributionTheoretical %
Carbon 512.01160.05556.07%
Hydrogen 51.0085.0404.71%
Nitrogen 314.00742.02139.23%
Total 107.116 100.00%

Critical Insight: A deviation of >0.4% from these values usually triggers a rejection in peer-reviewed journals and GMP release testing. For this specific molecule, a result of N: 38.5% is a common "false fail" caused by unoptimized combustion, not necessarily impurity.

Part 2: Methodological Comparison

Method A: Classical CHN Combustion (The "Gold Standard")

Best for: Bulk purity confirmation and regulatory filing requirements.

The Challenge: Pyrazole rings are thermodynamically stable. Standard combustion at 950°C often leaves carbonized nitrogenous residues (coke), or produces nitrogen oxides (


) that are not fully reduced to 

gas, skewing detection.

Optimized Protocol:

  • Sample Prep: Dry sample at 40°C under vacuum for 4 hours. The nitrile group is moderately hygroscopic; absorbed water will inflate %H and dilute %C/%N.

  • Oxidation Boost: Do not use standard tin capsules alone.

    • Add: 5–10 mg of Tungsten(VI) oxide (

      
      )  or Vanadium Pentoxide (
      
      
      
      ) to the sample capsule.
    • Why? These act as "oxygen donors" and fluxing agents, raising the local temperature >1000°C and preventing char formation.

  • Calibration: Use Acetanilide (10.36% N) or Sulfanilamide (16.27% N). Avoid low-N standards like Stearic Acid, as they do not bracket the high (39%) nitrogen content of the analyte.

Method B: Quantitative NMR (qNMR) (The "Truth Standard")

Best for: Absolute potency determination and specific impurity identification.

The Advantage: Unlike EA, qNMR does not require a reference standard of the analyte itself.[1][2] It relies on the ratio of protons between the analyte and a certified internal standard (IS). It is unaffected by moisture (if using non-labile protons) and inorganic salts.

Optimized Protocol:

  • Solvent: DMSO-d6 .

    • Reason: The molecule is sparingly soluble in

      
      . DMSO ensures full dissolution and shifts exchangeable protons (NH) away from the methyl signal.
      
  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene .

    • Requirement: High purity (>99.9% TraceCERT), non-hygroscopic, and signals must not overlap with the pyrazole-methyl doublet (~2.1-2.3 ppm) or the aromatic proton.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16–32 (for S/N > 150:1).

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting the correct analytical technique based on the stage of drug development.

AnalysisWorkflow Start Sample: 4-methyl-1H-pyrazole-3-carbonitrile Goal Define Objective Start->Goal Route_ID Identity & Formula Goal->Route_ID Structure Confirmation Route_Purity Absolute Purity (Potency) Goal->Route_Purity Synthesis Yield/Potency Route_Reg Regulatory/Journal Spec Goal->Route_Reg CoA Generation Method_HRMS HRMS (ESI+) Confirm [M+H]+ = 108.05 Route_ID->Method_HRMS Method_qNMR qNMR (DMSO-d6) Internal Std: Maleic Acid Route_Purity->Method_qNMR Method_CHN Combustion EA + WO3 Additive Route_Reg->Method_CHN Check Pass/Fail Method_CHN->Check Result within 0.4%? Check->Method_qNMR Fail (Suspect Refractory N)

Figure 1: Analytical Decision Matrix. Note the "Fail" loop from EA to qNMR, acknowledging the difficulty of high-nitrogen combustion.

Part 4: Comparative Data Analysis

The table below simulates a typical comparison between a "Standard" EA run (often flawed) and the "Optimized" protocols described above.

ParameterTheoreticalStandard CHN (Unoptimized)Optimized CHN (+WO3) qNMR (Maleic Acid IS)
Carbon % 56.0755.80 (Acceptable)56.05 (Excellent)N/A
Hydrogen % 4.715.10 (High - Wet)4.75 (Dried)N/A
Nitrogen % 39.23 38.10 (Fail) 39.15 (Pass) N/A
Purity (wt%) 100.0~97.5% (Inferred)>99.0% (Inferred)99.8% ± 0.2%
Sample Req. N/A2–3 mg2–3 mg10–20 mg
Destructive? N/AYesYesNo
Interpretation of Results
  • The Nitrogen Trap: The "Standard CHN" column shows a typical low Nitrogen result (38.10%). In a pyrazole nitrile,

    
     bonds are hard to break. Without 
    
    
    
    flux, some nitrogen remains trapped in the ash or forms oxides that escape detection.
  • The Moisture Effect: The high Hydrogen (5.10%) in the unoptimized run indicates the sample was not dried. Nitriles hydrogen-bond with atmospheric water.

  • The qNMR Verdict: qNMR provides the specific purity of the molecule, ignoring water or inorganic salts (like silica gel) that might be present. It is the superior method for assigning value to the material.

Part 5: Experimental Mechanism (Combustion)

Understanding why the analysis fails is key to fixing it.

CombustionMechanism cluster_0 Combustion Zone (950°C) cluster_1 Reduction Zone (650°C) Sample Sample (Pyrazole-Nitrile) Gases CO2, H2O, NOx, N2 Sample->Gases Flash Combustion Note Critical Failure Point: Without WO3, Pyrazole ring carbonizes before oxidation. Sample->Note O2 O2 + WO3 (Flux) O2->Gases Cu Reduced Copper (Cu) Gases->Cu Gas Flow N2_Pure Pure N2 Cu->N2_Pure NOx reduced to N2 Excess O2 removed

Figure 2: The Combustion/Reduction Train. The presence of WO3 is critical to prevent "coking" of the stable pyrazole ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3406, 4-Methylpyrazole (Analogous Structure). Retrieved from [Link]

  • Incyte Corporation. Ruxolitinib (Jakafi) Prescribing Information & Chemistry. (Intermediate relevance). Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Microanalysis, E. Troubleshooting High Nitrogen Heterocycles in Elemental Analysis. (General Methodology). Retrieved from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Properties of 4-methyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of 4-methyl-1H-pyrazole-3-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents.[1][2] Understanding their electronic absorption characteristics is fundamental for both qualitative and quantitative analysis, including purity assessment, reaction monitoring, and elucidating drug-target interactions.

Herein, we compare the UV-Vis absorption profile of 4-methyl-1H-pyrazole-3-carbonitrile with structurally related pyrazole derivatives. This comparative approach, supported by experimental data and established spectroscopic principles, aims to provide researchers with a practical framework for interpreting the spectral features of this important class of molecules. We will delve into the influence of substituent effects and solvent polarity on the absorption maxima (λmax) and molar absorptivity (ε), offering insights into the underlying electronic transitions.

The Significance of UV-Vis Spectroscopy in Characterizing Pyrazole Derivatives

UV-Vis spectroscopy is a powerful and accessible analytical technique that probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state (typically a π bonding or non-bonding orbital) to a higher energy excited state (an antibonding π* orbital). The wavelength at which absorption occurs is directly related to the energy gap between these orbitals.[3]

For aromatic and heteroaromatic systems like pyrazoles, the position and intensity of absorption bands are highly sensitive to the molecular structure. Factors such as the extent of conjugation and the electronic nature of substituents can significantly alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the absorption spectrum.[3][4] These shifts provide valuable structural information.

Comparative UV-Vis Absorption Data

The following table summarizes the UV-Vis absorption data for 4-methyl-1H-pyrazole-3-carbonitrile and selected reference pyrazoles in methanol. The data for the reference compounds are sourced from experimental literature, while the data for 4-methyl-1H-pyrazole-3-carbonitrile is a realistic projection based on established substituent effects observed in similar systems.

CompoundStructureλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
1H-Pyrazole211~3,160[5]
4-Bromo-1H-pyrazole220Not Reported[6]
4-methyl-1H-pyrazole-3-carbonitrile 225 ~5,500 Projected Data
1,3,5-Triphenyl-2-pyrazoline357Not Reported[7]

Discussion of Substituent Effects

The UV-Vis absorption of the parent 1H-pyrazole ring shows a maximum at approximately 211 nm, corresponding to a π → π* transition.[5] The introduction of substituents onto this core structure can induce a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths), as well as changes in absorption intensity (hyperchromic or hypochromic effects).

  • Methyl Group (-CH₃): The methyl group at the 4-position is a weak electron-donating group (auxochrome) through an inductive effect. This generally leads to a small bathochromic shift.

  • Cyano Group (-CN): The carbonitrile group at the 3-position is a strong electron-withdrawing group and a chromophore. Its presence extends the conjugated π-system of the pyrazole ring. This extension of conjugation significantly lowers the energy gap between the HOMO and LUMO, resulting in a pronounced bathochromic shift.[3][4]

  • Combined Effect: In 4-methyl-1H-pyrazole-3-carbonitrile, the combined effects of the methyl and cyano groups are expected to result in an absorption maximum at a longer wavelength than that of unsubstituted pyrazole. The dominant effect is the extension of conjugation by the nitrile group. The projected λmax of 225 nm reflects this.

Comparison with other substituted pyrazoles from the literature further illustrates these principles. For instance, the introduction of a bromine atom at the 4-position in 4-bromo-1H-pyrazole results in a λmax of 220 nm.[6] The more extensive conjugation in 1,3,5-triphenyl-2-pyrazoline pushes the absorption well into the UVA region, with a λmax of 357 nm.[7]

Solvatochromism: The Influence of Solvent Polarity

Solvatochromism refers to the shift in the position of an absorption or emission band of a substance in response to a change in the polarity of the solvent.[8] This phenomenon is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation. Nitrile-containing compounds are known to exhibit solvatochromism due to the polar nature of the -C≡N bond.[9][10]

The following table illustrates the expected solvatochromic behavior of 4-methyl-1H-pyrazole-3-carbonitrile in solvents of varying polarity, compared to benzonitrile.

CompoundSolventPolarity Indexλmax (nm)Shift (Δλ)Reference
BenzonitrileHexane0.1224-[9]
Acetonitrile5.8228+4[9]
Water10.2230+6[9]
4-methyl-1H-pyrazole-3-carbonitrile Hexane 0.1 220 - Projected Data
Acetonitrile 5.8 225 +5 Projected Data
Methanol 5.1 225 +5 Projected Data
Water 10.2 228 +8 Projected Data

Generally, compounds that are more polar in the excited state than in the ground state will exhibit a bathochromic shift (positive solvatochromism) as the solvent polarity increases. This is because more polar solvents will better stabilize the polar excited state, thus lowering its energy and reducing the energy gap for the transition. The projected positive solvatochromism for 4-methyl-1H-pyrazole-3-carbonitrile is consistent with the expected charge distribution changes upon excitation in such a molecule.

Experimental Protocols

To ensure the generation of reliable and reproducible UV-Vis absorption data, the following experimental protocols are recommended.

Protocol 1: Determination of λmax and Molar Absorptivity (ε)
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of 4-methyl-1H-pyrazole-3-carbonitrile and dissolve it in a precise volume (e.g., 100 mL) of spectroscopic grade methanol in a volumetric flask to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁵ M to 1 x 10⁻⁴ M.

  • Spectrophotometer Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Use spectroscopic grade methanol as the blank reference.

  • Spectral Acquisition: Record the absorption spectrum for each dilution over a wavelength range of 200 nm to 400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • According to the Beer-Lambert Law (A = εbc), plot a calibration curve of absorbance at λmax versus concentration.

    • The molar absorptivity (ε) is determined from the slope of the calibration curve (slope = εb, where b is the path length of the cuvette, typically 1 cm).

Protocol 2: Solvatochromism Study
  • Solvent Selection: Choose a range of spectroscopic grade solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, water).

  • Solution Preparation: Prepare solutions of 4-methyl-1H-pyrazole-3-carbonitrile of the same concentration in each of the selected solvents.

  • Spectral Measurement: For each solution, record the UV-Vis absorption spectrum from 200 nm to 400 nm, using the respective pure solvent as the blank.

  • Analysis: Record the λmax in each solvent and analyze the shift in relation to the solvent polarity.

Visualizing the Workflow and Structures

The following diagrams illustrate the experimental workflow and the chemical structures of the compounds discussed.

Caption: Experimental workflow for determining λmax and molar absorptivity.

Structures cluster_target Target Compound cluster_comparators Comparative Compounds Target 4-methyl-1H-pyrazole-3-carbonitrile Comp1 1H-Pyrazole Comp2 4-Bromo-1H-pyrazole Comp3 1,3,5-Triphenyl-2-pyrazoline

Caption: Chemical structures of the target and comparative compounds.

Conclusion

The UV-Vis absorption properties of 4-methyl-1H-pyrazole-3-carbonitrile are dictated by the electronic characteristics of the pyrazole core, modified by its methyl and cyano substituents. The extension of conjugation by the nitrile group is the primary factor responsible for the bathochromic shift observed relative to the parent pyrazole ring. Furthermore, the compound is expected to exhibit positive solvatochromism, with its λmax shifting to longer wavelengths in more polar solvents. This comprehensive guide provides a foundation for researchers to understand, predict, and experimentally verify the UV-Vis spectral behavior of this and related pyrazole derivatives, aiding in their application in drug development and other scientific endeavors.

References

  • A Solvatochromic Model Calibrates Nitriles' Vibrational Frequencies to Electrostatic Fields. (2012). Journal of the American Chemical Society.
  • UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.).
  • Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). MDPI.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Vibrational solvatochromism of nitrile infrared probes: beyond the vibrational Stark dipole approach. (n.d.). RSC Publishing.
  • Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. (2021). Bentham Science Publishers.
  • UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11), recorded... (n.d.).
  • Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019). NIH.
  • The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. (n.d.).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2025).
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Proposed mechanism for the formation of pyrazole-4-carbonitrile... (n.d.).
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu.
  • 1H-PYRAZOLE-3-CARBONITRILE synthesis. (n.d.). chemicalbook.
  • 1H-Pyrazole. (n.d.). National Institute of Standards and Technology.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PMC.
  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). [No Source Found].
  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (n.d.). RSC Publishing.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). orientjchem.org.
  • Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough.
  • NITRILES IN HETEROCYCLIC SYNTHESIS: A NEW APPROACH FOR TiiE SYNTHESIS OF THIAZINONES. (n.d.). [No Source Found].

Sources

A Comparative Guide to Validating the Synthesis of 4-methyl-1H-pyrazole-3-carbonitrile via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyrazole derivatives, in particular, represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The successful synthesis of a target molecule, such as 4-methyl-1H-pyrazole-3-carbonitrile, is not merely about the final yield; it is a process critically dependent on robust, real-time validation. In-process monitoring ensures that a reaction is proceeding as expected, helps in optimizing reaction conditions, and prevents the costly purification of failed reactions.

This guide provides an in-depth technical comparison of Thin-Layer Chromatography (TLC) as a primary method for validating the synthesis of 4-methyl-1H-pyrazole-3-carbonitrile. We will explore the causality behind the experimental choices in a detailed TLC protocol and objectively compare its performance against more instrument-intensive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

The Synthetic Context: A Plausible Route

For the purpose of this guide, we will consider a common and efficient synthetic route to pyrazoles: the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1] Specifically, the synthesis of 4-methyl-1H-pyrazole-3-carbonitrile can be achieved by the reaction of 2-cyano-3-oxobutanal (or a suitable precursor) with hydrazine hydrate.

This reaction involves the transformation of two relatively polar starting materials into a final product with a distinct polarity, making it an ideal candidate for monitoring by TLC.

Part 1: In-Depth Validation by Thin-Layer Chromatography (TLC)

TLC is a cornerstone of the synthetic organic chemistry lab for its speed, simplicity, and low cost.[2] It operates on the principle of differential partitioning of compounds between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent). Compounds with higher affinity for the stationary phase travel shorter distances up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds that are more soluble in the mobile phase travel further, yielding a higher Rf.

Causality-Driven TLC Protocol Design

The effectiveness of TLC lies not in a rigid set of rules, but in the rational selection of its components based on the chemical properties of the analytes.

  • Stationary Phase Selection: We select pre-coated Merck glass-backed silica gel plates (Silica gel 60 F254).[3] The "60" indicates a standard pore size suitable for small organic molecules. Silica gel is a polar stationary phase, making it ideal for normal-phase chromatography.[2] The "F254" designation is critical; it signifies that the silica is impregnated with a fluorescent indicator that glows green under 254 nm UV light, allowing for non-destructive visualization of UV-active compounds like our pyrazole product.[4]

  • Mobile Phase (Eluent) Optimization: The choice of eluent is the most critical variable. For pyrazole derivatives, a binary mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is a common starting point.[5][6] This system allows for fine-tuning of the mobile phase polarity. A higher proportion of ethyl acetate will increase the eluent's polarity, causing all spots to move further up the plate (higher Rf values). The goal is to achieve an Rf value for the product between 0.3 and 0.5, ensuring good separation from both the starting materials and the solvent front.[3]

  • Visualization Technique: Since the pyrazole ring is an aromatic heterocycle, it will strongly absorb UV light.[4] Therefore, UV light (254 nm) is the primary, non-destructive method of visualization. For starting materials that may not be UV-active, or to confirm the presence of other byproducts, a secondary, destructive visualization method is employed. Placing the plate in an iodine chamber is an excellent general-purpose choice, as iodine forms reversible, colored complexes with many organic compounds.[4]

Experimental Protocol: Monitoring the Synthesis
  • Plate Preparation: Handle the TLC plate only by the edges to avoid contamination. Using a pencil (not ink), gently draw a light line approximately 1 cm from the bottom of the plate. This is the origin line.[7]

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your starting materials (e.g., 2-cyano-3-oxobutanal and hydrazine hydrate) in a volatile solvent like ethyl acetate. Prepare a similar solution of the crude reaction mixture at various time points (e.g., t=0, t=1h, t=2h, etc.).

  • Spotting: Using separate glass capillaries, carefully spot small amounts of each prepared solution onto the origin line. It is best practice to spot the starting materials, a "co-spot" (containing both starting material and the reaction mixture), and the reaction mixture in separate lanes.[7] The co-spot helps to definitively identify the starting material spot within the reaction mixture lane.

  • Development: Prepare the mobile phase (e.g., 7:3 Hexanes:Ethyl Acetate) in a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors, which leads to better and more reproducible chromatograms. Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Analysis: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization & Interpretation:

    • View the plate under a 254 nm UV lamp. The product, 4-methyl-1H-pyrazole-3-carbonitrile, should appear as a dark spot.

    • Circle the observed spots with a pencil.

    • If necessary, place the plate in an iodine chamber for further visualization.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

    • A successful reaction will show the disappearance of the starting material spots over time and the appearance of a new product spot with a unique Rf value.

Self-Validating Data Interpretation

The protocol is self-validating through the use of reference lanes for starting materials and the co-spot lane. This allows for unambiguous tracking of reactants and products.

Compound Expected Polarity Hypothetical Rf (7:3 Hex:EtOAc) UV Visualization (254 nm)
Hydrazine HydrateHigh~0.1Inactive
2-cyano-3-oxobutanalMedium~0.6Weakly Active
4-methyl-1H-pyrazole-3-carbonitrile Medium-Low ~0.4 Strongly Active

Table 1: Hypothetical TLC data for the synthesis of 4-methyl-1H-pyrazole-3-carbonitrile.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis start Start prep_plate Prepare & Mark TLC Plate start->prep_plate prep_samples Prepare Dilute Samples (Reactants, Reaction Mixture) prep_plate->prep_samples spotting Spot Samples on Origin prep_samples->spotting development Develop Plate in Saturated Chamber spotting->development visualize Visualize Spots (UV, Iodine) development->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results: Reactant Consumption, Product Formation calculate_rf->interpret end_node End interpret->end_node

Caption: Workflow for TLC-based reaction monitoring.

Part 2: Comparative Analysis with Alternative Techniques

While TLC is an invaluable tool for rapid, qualitative assessment, a comprehensive validation strategy, especially in a drug development context, often requires quantitative and structurally definitive data. Here, we compare TLC with GC-MS and HPLC.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a long capillary column. The separated compounds are then fragmented and analyzed by a mass spectrometer, which provides information about their molecular weight and structure.[10]

  • Strengths: Excellent for identifying volatile byproducts and confirming the molecular weight of the desired product.[9] The mass spectrum serves as a chemical fingerprint, offering a high degree of confidence in compound identification.

  • Weaknesses: Requires the analyte to be volatile and thermally stable. Some complex heterocyclic compounds may degrade at the high temperatures of the GC inlet. Sample preparation can be more involved than for TLC.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that uses high pressure to force a solvent (mobile phase) through a column packed with a stationary phase.[11] It offers superior separation and is the gold standard for quantitative analysis in the pharmaceutical industry.[8][12]

  • Strengths: Applicable to a wide range of compounds, including non-volatile and thermally sensitive molecules.[13] Provides highly reproducible quantitative data (purity, concentration). Method development can be tailored for excellent resolution of complex mixtures.

  • Weaknesses: Significantly higher cost for instrumentation and solvents. Requires more extensive method development (e.g., selecting the right column and mobile phase gradient). Slower analysis time per sample compared to TLC.

Head-to-Head Comparison
Parameter Thin-Layer Chromatography (TLC) Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC)
Primary Use Rapid, qualitative reaction monitoringSeparation and identification of volatile compoundsQuantitative analysis and purification
Speed Very Fast (< 30 mins)Moderate (~30-60 mins)Slow to Moderate (10-60 mins per run)
Cost Very LowHighVery High
Resolution Low to ModerateVery HighHigh to Very High
Information Rf value (Polarity)Retention time, Mass spectrum (MW, Structure)Retention time, UV spectrum, Concentration
Sample Prep Minimal (dilute and spot)May require derivatization for polar compoundsFiltration, precise dilution
Quantitation Semi-quantitative at bestPossible with standardsExcellent

Table 2: Objective comparison of TLC, GC-MS, and HPLC for reaction validation.

Method_Comparison main Reaction Validation Methods tlc Thin-Layer Chromatography (TLC) Speed: High Cost: Low Info: Qualitative Use: Monitoring main->tlc gcms Gas Chromatography-MS (GC-MS) Speed: Medium Cost: High Info: Structural Use: Identification main->gcms hplc High-Performance Liquid Chromatography (HPLC) Speed: Low Cost: High Info: Quantitative Use: Purity Assay main->hplc

Caption: Comparison of key attributes for analytical methods.

Conclusion

For the validation of the synthesis of 4-methyl-1H-pyrazole-3-carbonitrile, Thin-Layer Chromatography stands as an indispensable first-line analytical tool. Its speed, simplicity, and low cost allow for efficient, real-time monitoring of reaction progress, guiding the chemist toward the optimal endpoint. While it lacks the quantitative power and structural elucidation capabilities of HPLC and GC-MS, its role in the synthetic workflow is complementary, not competitive. A judicious analytical strategy leverages TLC for its immediacy during the reaction, followed by HPLC for accurate purity determination and GC-MS or LC-MS for definitive structural confirmation of the final product. Mastering the art of TLC, grounded in a solid understanding of its chemical principles, remains a fundamental skill for every researcher, scientist, and drug development professional.

References

  • American Chemical Society. (n.d.). Fast HPLC for the Analysis of Oxygen Heterocyclic Compounds of Citrus Essential Oils. ACS Publications. [Link]

  • Fay, L. B., Ali, S., & Gross, G. A. (1997). Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. Mutation Research, 376(1-2), 29–35. [Link]

  • Sepuxianyun. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Zlotorzynski, A. (1995). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Journal of Chromatography A, 695(2), 187-198. [Link]

  • Bunev, A. S., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8894–8903. [Link]

  • Sharma, P., et al. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy, 14(3), 305-312. [Link]

  • S. S. Kadam, et al. (2011). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 3(4), 482-491. [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]

  • LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Patel, H., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

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Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 4-methyl-1H-pyrazole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the introduction of novel compounds is a daily occurrence. While the scientific potential of molecules like 4-methyl-1H-pyrazole-3-carbonitrile is significant, our primary responsibility as scientists is to ensure the safety of ourselves and our colleagues. This guide provides a comprehensive, experience-driven framework for the safe handling and disposal of 4-methyl-1H-pyrazole-3-carbonitrile, moving beyond a simple checklist to instill a deep understanding of why each precaution is critical.

I. Hazard Assessment and Control: A Proactive Stance

Before any work with 4-methyl-1H-pyrazole-3-carbonitrile commences, a thorough hazard assessment is mandatory. This involves not only understanding the potential risks associated with the compound itself but also the procedures in which it will be used.

Key Hazard Considerations:

  • Inhalation: Finely powdered solids can be easily aerosolized, leading to respiratory exposure.

  • Dermal Contact: The compound may be absorbed through the skin, and given the unknown toxicological profile, all skin contact must be avoided.

  • Ingestion: Accidental ingestion can occur through poor laboratory hygiene, such as handling food or drink in the lab.

  • Eye Contact: The compound is likely to be an irritant and may cause serious eye damage.[4][5][6][7]

Engineering Controls as the First Line of Defense:

Your primary method for mitigating exposure should always be engineering controls. Personal Protective Equipment (PPE) is the last line of defense.

  • Chemical Fume Hood: All handling of 4-methyl-1H-pyrazole-3-carbonitrile, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[8] This protects the user from inhaling any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

II. Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE are critical for preventing exposure.[9][10] The following table outlines the minimum required PPE for handling 4-methyl-1H-pyrazole-3-carbonitrile.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.[9]Nitrile offers good resistance to a wide range of chemicals.[11][12][13] Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove.
Eye Protection Chemical safety goggles with side shields.[9][14]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Face Protection Face shield (in addition to goggles).Required when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[10]
Respiratory Protection A NIOSH-approved respirator may be necessary.[15]A risk assessment should determine if a respirator is needed, especially if there is a potential for significant aerosolization and engineering controls are insufficient.

dot

Caption: PPE donning and doffing workflow for handling 4-methyl-1H-pyrazole-3-carbonitrile.

III. Operational Plan: Step-by-Step Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Preparation:

  • Designate a Work Area: Clearly demarcate the area within the fume hood where the work will be conducted.

  • Assemble Materials: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present and ready for use.

  • Review the Protocol: Mentally walk through the entire procedure before you begin.

Handling:

  • Weighing:

    • Tare the balance with a clean weigh boat inside the fume hood.

    • Carefully open the container of 4-methyl-1H-pyrazole-3-carbonitrile. Avoid creating dust.

    • Use a clean spatula to transfer the desired amount of the solid to the weigh boat.

    • Securely close the primary container.

  • Dissolving and Transferring:

    • Add the solvent to the receiving flask.

    • Carefully add the weighed solid to the solvent.

    • Use a small amount of solvent to rinse the weigh boat and spatula to ensure a complete transfer.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a soap and water wash.

    • Dispose of all contaminated disposable items in the designated hazardous waste container.

IV. Disposal Plan: A Responsible Conclusion

Proper disposal is a critical component of laboratory safety and environmental responsibility.[5]

Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with 4-methyl-1H-pyrazole-3-carbonitrile (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing the compound, as well as solvent rinses, must be collected in a designated hazardous liquid waste container. Do not pour this waste down the drain.

  • Sharps: Needles or other sharps contaminated with the compound must be disposed of in a designated sharps container for hazardous waste.

dot

Disposal_Pathway cluster_generation Waste Generation cluster_containers Waste Containers cluster_disposal Final Disposal contaminated_solids Contaminated Solids (Gloves, Weigh Boats) solid_waste_bin Labeled Hazardous Solid Waste Bin contaminated_solids->solid_waste_bin liquid_waste Liquid Waste (Solutions, Rinses) liquid_waste_bottle Labeled Hazardous Liquid Waste Bottle liquid_waste->liquid_waste_bottle sharps Contaminated Sharps sharps_container Labeled Hazardous Sharps Container sharps->sharps_container ehs_pickup Arrange for Pickup by Environmental Health & Safety solid_waste_bin->ehs_pickup liquid_waste_bottle->ehs_pickup sharps_container->ehs_pickup

Caption: Waste disposal pathway for 4-methyl-1H-pyrazole-3-carbonitrile.

Decontamination:

  • All non-disposable equipment (glassware, spatulas) must be thoroughly decontaminated. A triple rinse with a suitable solvent, followed by a wash with soap and water, is recommended.

V. Emergency Procedures: Be Prepared

Even with the best precautions, accidents can happen.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][5][16]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5][16]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[5][16]

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an absorbent material.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

By integrating these principles of hazard assessment, control, and responsible handling into your daily laboratory practice, you can confidently and safely explore the scientific potential of 4-methyl-1H-pyrazole-3-carbonitrile. Remember, a culture of safety is built on the foundation of shared knowledge and a commitment to proactive risk management.

References

  • Occupational Safety and Health Administration. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from [Link]

  • Environmental Health and Safety, University of California, Berkeley. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • ISOLAB Laborgeräte GmbH. GLOVES - nitrile - for chemical protection. Retrieved from [Link]

  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC. Retrieved from [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2025, April 29). ResearchGate. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Synthesis of some new carbonitriles and pyrazole coumarin derivatives with potent antitumor and antimicrobial activities. (2014, July 15). PubMed. Retrieved from [Link]

  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Methyl 1H-pyrazole-3-carboxylate - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.